molecular formula C5H9B B3382229 2-Bromopent-1-ene CAS No. 31844-95-8

2-Bromopent-1-ene

Cat. No.: B3382229
CAS No.: 31844-95-8
M. Wt: 149.03 g/mol
InChI Key: KLSCAHRYGAYKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopent-1-ene is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromopent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-3-4-5(2)6/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSCAHRYGAYKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535925
Record name 2-Bromopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31844-95-8
Record name 2-Bromo-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31844-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromopent-1-ene, a valuable unsaturated organobromine compound. The document details its physicochemical properties, outlines a primary synthesis route with a detailed experimental protocol, and discusses its key chemical characteristics. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C₅H₉Br. A summary of its key physical and chemical properties is presented in the table below. This data is crucial for its appropriate handling, storage, and application in experimental procedures.

PropertyValueReference(s)
Molecular Weight 149.03 g/mol [1]
Boiling Point 114.3°C (estimated)[2]
Density 1.222 g/cm³[2]
Refractive Index 1.4515[2]
Melting Point -106.7°C (estimated)[2]
LogP 2.69510[2]
CAS Number 31844-95-8[1]
Canonical SMILES CCCC(=C)Br[2]
InChIKey KLSCAHRYGAYKJC-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the hydrobromination of 1-pentyne (B49018). This reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne, yielding the desired vinyl bromide.

Reaction Scheme:

A reported yield for this synthesis route is 78.0%.

Experimental Protocol: Hydrobromination of 1-Pentyne

The following is a generalized experimental protocol for the synthesis of this compound based on the hydrobromination of 1-pentyne.

Materials:

  • 1-Pentyne

  • Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

  • Anhydrous solvent (e.g., dichloromethane, pentane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Gas dispersion tube (if using HBr gas)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentyne in a suitable anhydrous solvent. Cool the flask in an ice bath to 0°C.

  • Addition of HBr: Slowly bubble anhydrous hydrogen bromide gas through the cooled solution via a gas dispersion tube. Alternatively, add a solution of HBr in a solvent dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 5-10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing cold water or a dilute solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane). Combine the organic layers.

  • Drying: Wash the combined organic layers with brine and then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Chemical Properties and Reactivity

This compound possesses two primary reactive sites: the carbon-bromine bond and the carbon-carbon double bond. This dual reactivity makes it a versatile intermediate in organic synthesis.

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the C2 position.

  • Addition Reactions: The double bond can undergo electrophilic addition reactions.

  • Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form more complex molecules.

Spectroscopic Data

Expected Spectroscopic Characteristics:

TechniqueExpected Features
¹H NMR - Two singlets in the olefinic region (δ 5.5-6.5 ppm) corresponding to the geminal protons of the =CH₂ group. - A triplet (δ ~2.2-2.5 ppm) for the allylic -CH₂- group. - A sextet (δ ~1.5-1.8 ppm) for the -CH₂- group adjacent to the methyl group. - A triplet (δ ~0.9-1.1 ppm) for the terminal -CH₃ group.
¹³C NMR - A signal for the bromine-bearing quaternary carbon (C-Br) in the downfield region (δ ~120-140 ppm). - A signal for the terminal vinyl carbon (=CH₂) in the olefinic region (δ ~110-125 ppm). - Signals for the aliphatic carbons in the upfield region (δ ~10-40 ppm).
IR Spectroscopy - A characteristic absorption band for the C=C double bond stretch around 1630-1650 cm⁻¹. - A strong band for the =C-H out-of-plane bending around 900-910 cm⁻¹. - A C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹).

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 1-Pentyne Reaction Hydrobromination with HBr Start->Reaction Quench Quenching (H₂O or NaHCO₃) Reaction->Quench Reaction Mixture Extract Extraction Quench->Extract Dry Drying Extract->Dry Solvent_Removal Solvent Removal Dry->Solvent_Removal Crude Product Distillation Fractional Distillation Solvent_Removal->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromopent-1-ene, a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its potential role in the development of bioactive molecules.

Core Compound Information

IUPAC Name: this compound[1] CAS Number: 31844-95-8[1][2]

This compound is a halogenated alkene with the molecular formula C₅H₉Br.[1][2][3] Its structure, featuring a vinyl bromide, makes it a valuable precursor for a variety of chemical transformations, particularly in the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of this compound is presented below. This data is essential for its proper handling, storage, and characterization.

PropertyValueReference / Note
Molecular Formula C₅H₉Br[1][2][3]
Molecular Weight 149.03 g/mol [1][2]
Appearance Colorless liquidAssumed based on similar compounds
Boiling Point 114.3°C (estimate)[2]
Density 1.2220 g/cm³ (estimate)[2]
Refractive Index 1.4515 (estimate)[2]
¹H NMR (Predicted) See detailed breakdown belowPredicted based on standard chemical shifts
¹³C NMR (Predicted) See detailed breakdown belowPredicted based on standard chemical shifts
IR Spectroscopy (Predicted) See detailed breakdown belowPredicted based on functional group frequencies
Mass Spectrometry (Predicted) M+ peak at m/z 148, M+2 peak at m/z 150 (approx. 1:1 ratio)Characteristic of a monobrominated compound

Predicted NMR Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.7 (m, 2H, =CH₂), 2.3-2.5 (t, 2H, -CH₂-C=), 1.5-1.7 (m, 2H, -CH₂-CH₃), 0.9-1.1 (t, 3H, -CH₃) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135-140 (C-Br), 115-120 (=CH₂), 35-40 (-CH₂-C=), 20-25 (-CH₂-CH₃), 10-15 (-CH₃) ppm.

Predicted IR Data:

  • IR (neat): ν 3080-3100 (vinyl C-H stretch), 2850-2960 (alkyl C-H stretch), 1620-1640 (C=C stretch), 890-910 (vinyl C-H bend) cm⁻¹.

Synthesis of this compound

This compound can be synthesized via the hydrobromination of 1-pentyne (B49018), following Markovnikov's rule. The addition of hydrogen bromide across the triple bond places the bromine atom at the more substituted carbon, yielding the desired product. A reliable method for this transformation involves the reaction of 1-pentyne with a solution of hydrogen bromide.

Experimental Protocol: Synthesis from 1-Pentyne

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1-Pentyne

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using HBr gas)

  • Addition funnel (if using HBr solution)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution to 0°C using an ice bath.

  • Addition of HBr: Slowly add the hydrogen bromide solution to the stirred solution of 1-pentyne. If using HBr gas, bubble it through the solution at a controlled rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound. A reported yield for a similar synthesis from 1-pentyne is 78%.[2]

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including those with potential therapeutic applications.[3] Its vinyl bromide moiety is particularly useful for introducing a pentenyl group into a target molecule through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a powerful method for forming carbon-carbon bonds.

Logical Workflow: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor scaffold using this compound in a key Suzuki coupling step, followed by a generic workflow for an enzyme inhibition assay. This represents a common strategy in early-stage drug discovery.

G cluster_synthesis Synthesis of Inhibitor Scaffold cluster_assay Enzyme Inhibition Assay Workflow A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D Hypothetical Kinase Inhibitor Scaffold C->D F Incubate Enzyme with Hypothetical Inhibitor D->F Test Compound E Prepare Enzyme and Substrate Solutions E->F G Initiate Reaction with Substrate F->G H Measure Enzyme Activity (e.g., spectrophotometrically) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for inhibitor synthesis and testing.

Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol outlines the general steps for evaluating the inhibitory activity of a compound, such as the hypothetical kinase inhibitor scaffold synthesized from this compound.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound (hypothetical inhibitor)

  • Appropriate buffer solution

  • Cofactors (if required by the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound in a suitable buffer.

  • Serial Dilution of Inhibitor: Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations.

  • Enzyme-Inhibitor Incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate. Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor. Allow the enzyme and inhibitor to incubate for a predetermined period at a specific temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Measurement of Activity: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

This compound is a flammable liquid and can cause skin, eye, and respiratory irritation. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

An In-depth Technical Guide to 2-Bromopent-1-ene: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromopent-1-ene (CAS No: 31844-95-8), a versatile unsaturated organobromine compound.[1][2][3][4] This document details its key physicochemical data, outlines experimental protocols for its synthesis and purification, and explores its chemical reactivity. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science in the effective handling and application of this compound.

Introduction

This compound is a halogenated alkene characterized by a terminal double bond and a bromine atom at the second carbon position. Its bifunctional nature, possessing both a reactive C-Br bond and a C=C double bond, makes it a valuable intermediate in a variety of organic transformations. This guide serves as a technical resource, consolidating available data on its properties and synthetic methodologies to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental designs.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C5H9Br[1][2][3][4]
Molecular Weight 149.03 g/mol [1][2][3][4]
Boiling Point 114.3°C (estimate)[2][3]
Melting Point -106.7°C (estimate)[2][3]
Density 1.2220 g/cm³[2][3]
Refractive Index 1.4515[2][3]
Solubility Predicted to be soluble in non-polar and weakly polar organic solvents.
Computed Properties
PropertyValueSource(s)
XLogP3 2.7[1][2][3][4]
Hydrogen Bond Donor Count 0[2][3]
Hydrogen Bond Acceptor Count 0[2][3]
Rotatable Bond Count 2[2][3]
Exact Mass 147.98876 Da[1][2][3][4]
Monoisotopic Mass 147.98876 Da[1][4]
Topological Polar Surface Area 0 Ų[1][4]
Heavy Atom Count 6[2][3]
Complexity 47.9[2][3]

Chemical Reactivity and Synthesis

Chemical Reactivity

This compound exhibits reactivity characteristic of both alkenes and alkyl halides.

  • Electrophilic Addition: The terminal double bond is susceptible to electrophilic attack. For instance, the reaction with hydrogen halides like HBr proceeds via a carbocation intermediate, with the electrophile (H+) adding to the terminal carbon.[5][6][7][8][9]

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions at the C2 position. However, the vinylic nature of the C-Br bond makes it less reactive towards SN1 and SN2 reactions compared to its saturated analogue, 2-bromopentane. Reaction with nucleophiles may require more forcing conditions or the use of a catalyst.

  • Elimination Reactions: Under strongly basic conditions, this compound can undergo dehydrohalogenation to form alkynes or dienes.

The key reaction pathways are illustrated in the diagram below.

Reactions of this compound cluster_electrophilic_addition Electrophilic Addition cluster_nucleophilic_substitution Nucleophilic Substitution This compound This compound HBr HBr This compound->HBr Nucleophile (Nu-) Nucleophile (Nu-) This compound->Nucleophile (Nu-) Dibromoalkane Dibromoalkane HBr->Dibromoalkane Electrophilic Addition Product Substituted Product Substituted Product Nucleophile (Nu-)->Substituted Product Substitution Product

Figure 1: Key Reaction Pathways of this compound
Synthesis

A common method for the synthesis of this compound involves the reaction of 1-pentyne (B49018) with hydrogen bromide. A plausible synthetic route is also the bromination of pent-1-ene.

The synthesis of this compound from 1-pentyne is illustrated below.

Synthesis_of_2_Bromopent_1_ene 1-Pentyne 1-Pentyne This compound This compound 1-Pentyne->this compound HBr Addition HBr HBr

Figure 2: Synthesis of this compound from 1-Pentyne

Experimental Protocols

Synthesis of this compound from 1-Pentyne

This protocol describes a general procedure for the synthesis of this compound via the addition of hydrogen bromide to 1-pentyne.

Materials:

  • 1-Pentyne

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 1-pentyne in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[1]

Purification by Fractional Distillation

Apparatus:

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Boiling chips

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips into the distillation flask.

  • Slowly heat the flask using a heating mantle.

  • Discard the initial forerun, which may contain lower-boiling impurities.

  • Carefully collect the fraction that distills at the boiling point of this compound (approximately 114-116°C at atmospheric pressure).[2][3]

  • Monitor the temperature at the head of the column throughout the distillation to ensure a clean separation.

Spectroscopic Analysis (Predicted)

Due to the limited availability of experimental spectra for this compound, the following are predicted spectroscopic characteristics based on its structure.

1H NMR Spectroscopy
  • Vinyl Protons (=CH2): Two distinct signals in the range of 5.0-6.0 ppm. These protons would likely appear as doublets or multiplets due to geminal and allylic coupling.

  • Allylic Protons (-CH2-): A triplet or multiplet around 2.2-2.5 ppm.

  • Methylene Protons (-CH2-CH3): A multiplet around 1.5-1.7 ppm.

  • Methyl Protons (-CH3): A triplet around 0.9-1.1 ppm.

13C NMR Spectroscopy
  • Quaternary Olefinic Carbon (-C(Br)=): A signal in the downfield region, likely around 130-140 ppm.

  • Terminal Olefinic Carbon (=CH2): A signal around 115-125 ppm.

  • Allylic Carbon (-CH2-): A signal around 30-40 ppm.

  • Methylene Carbon (-CH2-CH3): A signal around 20-30 ppm.

  • Methyl Carbon (-CH3): A signal in the upfield region, around 10-15 ppm.

Infrared (IR) Spectroscopy
  • =C-H Stretch: A peak or peaks above 3000 cm-1 (typically 3050-3150 cm-1).

  • C-H Stretch (alkane): Peaks just below 3000 cm-1 (typically 2850-2960 cm-1).

  • C=C Stretch: A peak around 1640-1680 cm-1.

  • C-Br Stretch: A peak in the fingerprint region, typically below 800 cm-1.

Mass Spectrometry (MS)
  • Molecular Ion (M+): A pair of peaks of nearly equal intensity at m/z 148 and 150, corresponding to the 79Br and 81Br isotopes.[1][2][3][4]

  • Fragmentation: A prominent fragment resulting from the loss of a bromine atom (M-79 and M-81) at m/z 69. Other fragments would arise from the cleavage of the alkyl chain.

Safety Information

This compound is a flammable liquid and vapor. It is also an irritant, causing skin and serious eye irritation. It may cause respiratory irritation.[4]

Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. This technical guide has provided a summary of its key physical and chemical properties, along with detailed experimental protocols for its synthesis and purification. The predictive spectroscopic data offers a baseline for the characterization of this compound. Adherence to proper safety protocols is essential when working with this flammable and irritant substance.

References

Spectroscopic Characterization of 2-Bromopent-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromopent-1-ene, a key intermediate in various organic syntheses. Due to the limited availability of published experimental spectra for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside illustrative experimental Infrared (IR) and Mass Spectrometry (MS) data from its structural isomer, 2-bromopentane (B28208), obtained from the National Institute of Standards and Technology (NIST) database. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols for obtaining NMR, IR, and MS spectra are also provided, along with a visual workflow for spectroscopic analysis.

Introduction

This compound is a volatile, unsaturated organobromine compound with significant potential in synthetic chemistry. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a terminal double bond, makes it a valuable precursor for the introduction of the 2-pentenyl moiety and for participation in a variety of coupling and addition reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide aims to consolidate the expected and illustrative spectroscopic data for this compound.

Predicted Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide a reliable estimate of the expected experimental values.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
=CH₂ (1)5.4 - 5.6Doublet of doublets~2.0, ~1.5
-CH₂- (3)2.2 - 2.4Triplet~7.5
-CH₂- (4)1.5 - 1.7Sextet~7.5
-CH₃ (5)0.9 - 1.1Triplet~7.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C1 (=CH₂)~118
C2 (=CBr)~135
C3 (-CH₂-)~38
C4 (-CH₂-)~21
C5 (-CH₃)~14

Illustrative Spectroscopic Data from 2-Bromopentane

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromopentane is characterized by absorptions corresponding to C-H and C-Br bond vibrations. For this compound, one would additionally expect to see characteristic peaks for the C=C double bond and the vinylic C-H bonds.

Table 3: Experimental IR Data for 2-Bromopentane (Illustrative)

Wavenumber (cm⁻¹)IntensityAssignment (Functional Group)
2965StrongC-H stretch (alkane)
2933StrongC-H stretch (alkane)
2875StrongC-H stretch (alkane)
1460MediumC-H bend (alkane)
1380MediumC-H bend (alkane)
650 - 550StrongC-Br stretch

Note: For this compound, additional peaks would be expected around 3080 cm⁻¹ (vinylic C-H stretch), 1640 cm⁻¹ (C=C stretch), and 910 cm⁻¹ (vinylic C-H bend).

Mass Spectrometry (MS)

The mass spectrum of 2-bromopentane shows a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak and fragmentation patterns provide information about the molecular weight and structure.

Table 4: Experimental Mass Spectrometry Data for 2-Bromopentane (Illustrative)

m/zRelative Abundance (%)Assignment
150/1525[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
71100[C₅H₁₁]⁺ (Loss of Br)
4380[C₃H₇]⁺

Note: The mass spectrum of this compound would be expected to have a molecular ion at m/z 148/150 and show fragmentation patterns influenced by the double bond.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality spectroscopic data for a volatile liquid haloalkene like this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of the liquid this compound sample into a clean, dry vial.[10]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[10]

  • Gently vortex the vial to ensure a homogeneous solution.

  • Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12]

  • Cap the NMR tube securely.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Procedure:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13][14]

  • Record a background spectrum of the clean, empty ATR crystal.[13]

  • Place a single drop of liquid this compound onto the center of the ATR crystal.

  • For a volatile sample, a volatiles cover can be used to create a sealed environment over the sample, preventing rapid evaporation.[15]

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[15]

  • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumental Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless, 250 °C, split ratio 50:1

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Carrier gas: Helium, constant flow of 1.0 mL/min

    • Oven program: Initial temperature 40 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: 35-350 amu

    • Source temperature: 230 °C

    • Quadrupole temperature: 150 °C

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for a Liquid Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR ~10-20 mg Prep_IR Direct Application (ATR) Sample->Prep_IR 1 drop Prep_MS Dilute in Volatile Solvent Sample->Prep_MS ~1 µL NMR NMR Spectrometer Prep_NMR->NMR IR ATR-FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Interpret_NMR Chemical Shifts, Coupling, Integration NMR->Interpret_NMR Interpret_IR Functional Group Identification IR->Interpret_IR Interpret_MS Molecular Ion, Fragmentation Pattern MS->Interpret_MS Final_Structure Structural Elucidation & Purity Assessment Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data for this specific compound is sparse, the combination of predicted NMR data and illustrative IR and MS data from a close structural analog offers valuable insights for its identification and characterization. The detailed experimental protocols provided herein serve as a practical resource for researchers to obtain high-quality spectroscopic data for this and similar volatile organic halides. Adherence to these methodologies will ensure reliable and reproducible results, facilitating advancements in synthetic chemistry and drug development.

References

2-Bromopent-1-ene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular formula and molecular weight of 2-Bromopent-1-ene, a versatile intermediate in organic synthesis.

Molecular Identity

This compound is a brominated alkene. Its chemical structure consists of a five-carbon pentene chain with a bromine atom attached to the second carbon and a double bond at the first carbon position.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValue
Molecular Formula C5H9Br[1][2][3]
Molecular Weight 149.03 g/mol [1][2][3]
Exact Mass 147.98876 Da

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C5H9Br.

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine)

  • Carbon (C): 5 atoms × 12.011 u = 60.055 u[4][5][6]

  • Hydrogen (H): 9 atoms × 1.008 u = 9.072 u[7][8][9]

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u[10][11][12]

Total Molecular Weight = 60.055 + 9.072 + 79.904 = 149.031 g/mol

This calculated value is consistent with the experimentally determined and published molecular weight of 149.03 g/mol .[1][2][3]

References

An In-depth Technical Guide to the Commercial Availability and Synthetic Applications of 2-Bromopent-1-ene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-bromopent-1-ene and its key isomers. It is designed to assist researchers, chemists, and professionals in drug development in sourcing these valuable synthetic building blocks. This document also details pertinent experimental protocols for their synthesis and common reactions, supplemented with clear visualizations of reaction pathways and workflows.

Introduction to Bromopentene Isomers

Bromopentenes are a class of unsaturated organobromine compounds that serve as versatile intermediates in organic synthesis. Their reactivity, stemming from the presence of both a carbon-carbon double bond and a labile carbon-bromine bond, allows for a wide array of chemical transformations. This dual functionality makes them valuable precursors in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The primary isomers of interest include this compound, and various isomers of 1-bromopent-2-ene and 3-bromopent-1-ene, each offering unique reactivity profiles.

Commercial Availability

A variety of bromopentene isomers are commercially available from several chemical suppliers. The availability, purity, and packaging sizes can vary significantly between suppliers. Below is a summary of commercially available this compound and its common isomers.

Compound NameCAS NumberSupplier(s)PurityAvailable Quantities
This compound31844-95-8LookChem, VulcanchemTypically ≥99%Inquire with supplier
1-Bromo-2-pentene (mixture of cis/trans)20599-27-3Alfa Aesar, TCI ChemicalsMixture of (E) and (Z), >97.0%Inquire with supplier
(E)-1-Bromopent-2-ene (trans)7348-71-2Sigma-Aldrich, MolPort, Santa Cruz BiotechnologyPredominantly trans, 95%1 g, 5 g
(Z)-1-Bromopent-2-ene (cis)7348-78-9AK Scientific, Inc., BLDpharm95%Inquire with supplier
3-Bromopent-1-ene53045-71-9Hangzhou J&H Chemical Co., Ltd.98%1 kg

Note: Pricing information is subject to change and is best obtained by direct inquiry with the suppliers.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and reaction of bromopentene isomers.

Synthesis of Bromopentene Isomers via Allylic Bromination

A common method for the synthesis of a mixture of 1-bromo-2-pentene and 3-bromopent-1-ene is the allylic bromination of pent-2-ene using N-bromosuccinimide (NBS).[1] This reaction proceeds via a free radical mechanism.

Materials:

  • Pent-2-ene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pent-2-ene in CCl₄.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC. The reaction is often complete when the denser NBS is consumed and the less dense succinimide (B58015) byproduct floats.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine in a separatory funnel to remove any water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator.

  • The crude product, a mixture of isomeric bromopentenes, can be purified by fractional distillation under reduced pressure.[1]

Nucleophilic Substitution Reaction

Bromopentenes are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The following is a general procedure for an Sₙ2 reaction.

Materials:

  • Bromopentene isomer (e.g., 1-bromo-2-pentene)

  • Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide)

  • A polar aprotic solvent (e.g., acetone, DMF, or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the bromopentene isomer in the chosen solvent.

  • Add the nucleophile to the solution. The reaction may need to be heated to proceed at a reasonable rate.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The workup procedure will vary depending on the nucleophile and solvent used. A typical workup may involve quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer with water and brine, drying it over an anhydrous drying agent, and removing the solvent under reduced pressure.

  • The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

Grignard Reagent Formation

The carbon-bromine bond in bromopentenes can be used to form a Grignard reagent, a potent organometallic nucleophile.

Materials:

  • Bromopentene isomer

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A crystal of iodine (as an initiator)

Procedure:

  • Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • Add a small amount of a solution of the bromopentene in anhydrous ether to the magnesium.

  • The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining bromopentene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure complete reaction.

  • The resulting Grignard reagent (pentenylmagnesium bromide) is a gray, cloudy solution and should be used immediately in a subsequent reaction.[1]

Visualizations of Key Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and workflows discussed in this guide.

allylic_bromination cluster_initiation Initiation cluster_propagation Propagation Br2 Br-Br Br_rad 2 Br• Br2->Br_rad hν or Δ pentene Pent-2-ene Br_rad->pentene allyl_rad Allylic Radical pentene->allyl_rad + Br• HBr H-Br pentene->HBr - H• product Bromopentene (mixture of isomers) allyl_rad->product + Br₂ Br_rad_prop Br• allyl_rad->Br_rad_prop - Br• succinimide Succinimide HBr->succinimide - H, - Br Br2_regen Br-Br HBr->Br2_regen + NBS NBS NBS

Caption: Radical mechanism for the allylic bromination of pent-2-ene.

sn2_reaction reagents Substrate (Bromopentene) Nucleophile (Nu⁻) transition_state Transition State [Nu---C---Br]⁻ reagents->transition_state Backside Attack products Product (R-Nu) Leaving Group (Br⁻) transition_state->products Inversion of Stereochemistry

Caption: Generalized workflow for a nucleophilic substitution (Sₙ2) reaction.

grignard_formation start Bromopentene (R-Br) + Mg metal solvent Anhydrous Ether or THF product Pentenylmagnesium Bromide (R-MgBr) start->product Initiated by I₂

Caption: Formation of a Grignard reagent from a bromopentene.

References

An In-depth Technical Guide to the Health and Safety of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Bromopent-1-ene (CAS No: 31844-95-8), a versatile intermediate in organic synthesis. The following sections detail its hazardous properties, safe handling procedures, emergency protocols, and the experimental basis for its hazard classification.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is essential for personnel to be fully aware of its potential hazards before handling.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H411: Toxic to aquatic life with long lasting effects.[2]

GHS Pictograms:

  • Flame

  • Exclamation Mark

  • Environment

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its appropriate handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C5H9Br[1][3]
Molecular Weight 149.03 g/mol [1][3]
Appearance Colorless to Yellow-Green Liquid[4]
Boiling Point 130 °C / 266 °F[2]
Melting Point -95 °C / -139 °F[2]
Density 1.218 g/mL at 25 °C (77 °F)[2]
Flash Point 36 °C / 96.8 °F[4]
Solubility Insoluble in water.[5] Soluble in non-polar organic solvents.
Partition Coefficient (log Pow) 3.25[2]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

3.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Use flame-retardant antistatic protective clothing.[2] Ensure all skin is covered.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge.

3.2. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6]

  • Use only non-sparking tools.[2][6]

  • Take precautionary measures against static discharge.[2][6]

  • Ground and bond container and receiving equipment.[2]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.

  • Wash hands and face thoroughly after handling.[2]

3.3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

  • Keep in a flammables area.[6]

  • Protect from moisture.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Measures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

4.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

4.3. Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation.[6] Remove all sources of ignition.[6] Wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Containment and Cleaning: Absorb with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]

Experimental Protocols for Hazard Determination

The hazard classifications of this compound are based on toxicological data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key irritation tests.

5.1. Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)

This in vitro test method is a humane and scientifically validated alternative to traditional animal testing for assessing skin irritation potential.[7]

  • Principle: The test utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[5] The test substance is applied topically to the tissue. Irritant substances are identified by their ability to decrease cell viability below a defined threshold.[5]

  • Methodology:

    • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[7]

    • Application of Test Substance: A defined amount of the test substance is applied directly to the surface of the epidermal model.[7]

    • Exposure and Incubation: After a specific exposure period, the tissues are rinsed and incubated.[7]

    • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.[7] A reduction in cell viability to ≤ 50% indicates that the substance is an irritant.[7]

5.2. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline describes the in vivo procedure for assessing acute eye irritation and corrosion. It emphasizes a weight-of-the-evidence approach and the use of in vitro methods to minimize animal testing.[1]

  • Principle: The test substance is instilled into the eye of an experimental animal, and the ocular reactions are observed and graded at specific intervals.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are typically used.[8]

    • Pre-test Examination: Both eyes of the animal are examined for any pre-existing irritation or defects within 24 hours before the test.[1]

    • Test Substance Administration: A specified volume or weight of the test substance is placed in the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are not reversible.[9]

    • Scoring and Classification: The severity of the ocular reactions is scored at each observation point. The classification of the substance's irritancy potential is based on the severity and reversibility of the observed effects.[9]

5.3. Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline provides methods to assess the health hazards of a substance upon a single, short-term inhalation exposure.[4]

  • Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period. The toxic effects are observed, and the concentration-response relationship is determined.[4]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents are commonly used.

    • Exposure: Groups of animals are exposed to at least three different concentrations of the test substance, typically for 4 hours.[4] A control group is exposed to clean air.

    • Chamber Conditions: The temperature, humidity, and airflow of the inhalation chamber are controlled and monitored.[10] For aerosols, particle size distribution is also determined.[11]

    • Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days.[4] Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.[4]

    • Data Analysis: The median lethal concentration (LC50) and other toxicological endpoints are calculated.

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.

SafeHandlingWorkflow Safe Handling and Emergency Workflow for this compound start Start: Handling this compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling_area Work in a Well-Ventilated Area (Fume Hood) ppe->handling_area safe_handling Follow Safe Handling Procedures (Avoid Inhalation, Contact, Ignition Sources) handling_area->safe_handling exposure Exposure Occurs? safe_handling->exposure No safe_handling->exposure Yes storage Store Properly (Cool, Dry, Well-Ventilated, Flammables Area) end End of Procedure storage->end spill Spill Occurs? exposure->spill No inhalation Inhalation: Move to Fresh Air exposure->inhalation Inhalation skin_contact Skin Contact: Remove Contaminated Clothing, Wash with Water exposure->skin_contact Skin Contact eye_contact Eye Contact: Rinse with Water, Seek Medical Attention exposure->eye_contact Eye Contact ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion Ingestion fire Fire Occurs? spill->fire No spill_response Spill Response: Evacuate, Ventilate, Contain with Inert Material spill->spill_response Yes fire->storage No fire_response Fire Response: Use CO2, Dry Chemical, or Foam. Evacuate. fire->fire_response Yes medical_attention Seek Medical Attention inhalation->medical_attention skin_contact->medical_attention eye_contact->medical_attention ingestion->medical_attention

Safe Handling and Emergency Workflow for this compound

References

2-Bromopent-1-ene synthesis from pent-1-ene mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of bromination reactions involving pent-1-ene. While the direct, single-step synthesis of 2-bromopent-1-ene from pent-1-ene is not a standard transformation, this document will explore a plausible synthetic route for this compound. Additionally, it will offer a comprehensive examination of the allylic bromination of pent-1-ene, a closely related and fundamental reaction, detailing its mechanism and providing an experimental protocol.

Synthesis of this compound: A Proposed Pathway

The direct conversion of pent-1-ene to this compound is not readily achieved in a single step. A more feasible approach involves the use of 1-pentyne (B49018) as a starting material. The hydrobromination of 1-pentyne can lead to the formation of this compound.

A potential synthetic route is outlined below:

Pent-1-ene Pent-1-ene Isomerization Isomerization Pent-1-ene->Isomerization 1-Pentyne 1-Pentyne Isomerization->1-Pentyne HBr Addition HBr Addition 1-Pentyne->HBr Addition This compound This compound HBr Addition->this compound

Caption: Proposed synthetic pathway for this compound.

Allylic Bromination of Pent-1-ene to 3-Bromopent-1-ene

A common and well-studied reaction of pent-1-ene is allylic bromination, which yields 3-bromopent-1-ene. This reaction is highly selective for the allylic position due to the stability of the resulting allylic radical intermediate. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, thus minimizing competing electrophilic addition to the double bond.[1][2][3][4]

Reaction Mechanism

The allylic bromination with NBS proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.[1][2]

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate a bromine radical.[1][2][5]

Propagation:

  • The bromine radical abstracts an allylic hydrogen from pent-1-ene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][6] The stability of the allylic radical is a key driving force for the selectivity of this reaction.[1][7]

  • The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂).[1][3] This step is crucial as it maintains a low concentration of Br₂.

  • The allylic radical reacts with the newly formed Br₂ to yield the product, 3-bromopent-1-ene, and another bromine radical, which continues the chain reaction.[1][4]

Termination: The chain reaction is terminated by the combination of any two radical species.

cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical_1 Br• NBS->Br_radical_1 hν or Δ Allyl_radical Allylic Radical Br_radical_1->Allyl_radical + Pent-1-ene HBr HBr Pent-1-ene Pent-1-ene 3-Bromopent-1-ene 3-Bromopent-1-ene Allyl_radical->3-Bromopent-1-ene + Br₂ Br2 Br₂ HBr->Br2 + NBS Br2->Allyl_radical Br_radical_2 Br•

Caption: Mechanism of allylic bromination of pent-1-ene with NBS.

Experimental Protocol: Allylic Bromination of Pent-1-ene

This protocol provides a general procedure for the synthesis of 3-bromopent-1-ene from pent-1-ene using N-bromosuccinimide.

Materials:

  • Pent-1-ene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve pent-1-ene in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution. Alternatively, the flask can be irradiated with a UV lamp.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The completion of the reaction is often indicated by the consumption of the denser NBS and the appearance of the less dense succinimide (B58015), which floats on the solvent.[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to remove any remaining HBr.

    • Wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-bromopent-1-ene.

Quantitative Data

The following table summarizes typical data for allylic bromination reactions. Please note that specific yields can vary based on reaction scale and conditions.

ParameterValueReference
Reactants
Pent-1-ene1.0 equiv
N-Bromosuccinimide1.1 equiv
AIBN0.02 equiv
Solvent CCl₄
Reaction Time 2-4 hours
Temperature Reflux (~77°C)
Typical Yield 70-85%

Note: Due to the formation of a resonance-stabilized allylic radical, a mixture of products including (E/Z)-1-bromopent-2-ene can also be formed, although 3-bromopent-1-ene is generally the major product from pent-1-ene.[9]

Conclusion

This guide has detailed the synthetic considerations for brominated pentenes. While the direct synthesis of this compound from pent-1-ene is challenging, a plausible multi-step pathway has been proposed. A thorough examination of the mechanism and a detailed experimental protocol for the allylic bromination of pent-1-ene to yield 3-bromopent-1-ene have been provided. This information serves as a valuable resource for researchers engaged in the synthesis of halogenated organic compounds for various applications, including drug discovery and development.

References

An In-depth Technical Guide to the Characterization of 2-Bromopent-1-ene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromopentene, with a focus on their characterization, synthesis, and reactivity. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis and drug development, where specific stereochemistry and regiochemistry can significantly impact biological activity and reaction outcomes.

Isomers of Bromopentene

Bromopentene (C₅H₉Br) exists as a variety of constitutional and stereoisomers. Constitutional isomers have different connectivity of atoms, while stereoisomers have the same connectivity but a different spatial arrangement. The isomers can be broadly categorized based on the position of the double bond and the bromine atom.

Logical Relationship of Bromopentene Isomers

The following diagram illustrates the relationship between the different classes of bromopentene isomers.

G Logical Relationship of Bromopentene Isomers Bromopentene Bromopentene (C₅H₉Br) Constitutional Constitutional Isomers Bromopentene->Constitutional Stereoisomers Stereoisomers Bromopentene->Stereoisomers Positional Positional Isomers Constitutional->Positional Skeletal Skeletal Isomers Constitutional->Skeletal Geometric (E/Z) Isomers Stereoisomers->Geometric Optical Enantiomers/Diastereomers Stereoisomers->Optical P1 e.g., 1-bromopent-1-ene vs. 2-bromopent-1-ene Positional->P1 Varying Br and C=C positions S1 e.g., Bromopentene vs. Bromo-methylbutene Skeletal->S1 Different carbon backbones G1 e.g., (E)-1-bromopent-2-ene vs. (Z)-1-bromopent-2-ene Geometric->G1 Restricted rotation around C=C O1 e.g., (R)-3-bromopent-1-ene vs. (S)-3-bromopent-1-ene Optical->O1 Presence of chiral centers

Caption: Logical hierarchy of bromopentene isomers.

Physicochemical Properties of Bromopentene Isomers

The physical and chemical properties of bromopentene isomers vary significantly depending on their structure. These properties are critical for their purification, handling, and application in synthesis. A summary of key physicochemical data for various isomers is presented below.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Pent-1-ene Isomers
This compound31844-95-8149.03114.3 (est.)[1]1.2220[1]1.4515[1]
3-Bromopent-1-ene53045-71-9149.03115.91.2441.457
5-Bromopent-1-ene1119-51-3149.03126-127[2][3][4]1.258[2][3][4]1.463[2][4]
Pent-2-ene Isomers
(E)-1-Bromopent-2-ene7348-71-2149.031221.261.4785
(Z)-1-Bromopent-2-ene7348-78-9149.03122 (lit.)[5]1.26 (lit.)[5]1.478 (lit.)[5]
(E)-2-Bromopent-2-ene-149.03---
(Z)-2-Bromopent-2-ene54653-29-1149.03114.3 (est.)1.27001.4560
(E)-3-Bromopent-2-ene-149.03---
(Z)-3-Bromopent-2-ene21964-23-8149.03114.51.2661.4628
(E)-4-Bromopent-2-ene56535-63-8149.03114.3 (est.)[6]1.2312 (est.)[6]1.4752[6]
(Z)-4-Bromopent-2-ene56535-63-8149.03---
(E)-5-Bromopent-2-ene51952-42-2149.03129.453[7]1.264[7]1.4695[7]
(Z)-5-Bromopent-2-ene-149.03---

Experimental Protocols

Synthesis of Bromopentene Isomers

The synthesis of bromopentene isomers can be achieved through various methods, with the choice of method depending on the desired isomer. Key synthetic strategies include allylic bromination and stereoselective syntheses.

1. Allylic Bromination for the Synthesis of 4-Bromo-2-pentene (B158656)

This method is effective for introducing a bromine atom at the allylic position of an alkene.[6]

  • Materials and Reagents: 2-pentene (B8815676), N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp, Separatory funnel, Rotary evaporator, Distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of the pentene may be used.

    • Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

    • Gently heat the mixture to reflux. The reaction is typically complete when the denser NBS is consumed and is replaced by the less dense succinimide (B58015) which floats.

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude 4-bromo-2-pentene by fractional distillation under reduced pressure.

Workflow for Allylic Bromination:

G Workflow for Allylic Bromination of 2-Pentene cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-pentene in CCl₄ B Add NBS and radical initiator A->B C Heat to reflux B->C D Cool and filter C->D E Wash with H₂O and NaHCO₃ D->E F Dry organic layer E->F G Remove solvent (Rotovap) F->G H Fractional distillation G->H I Pure 4-Bromo-2-pentene H->I G Synthetic Pathway to (Z)-5-bromopent-2-ene Acetylene Acetylene Propyne Propyne Acetylene->Propyne 1. NaNH₂ 2. CH₃I Pentynol Pent-3-yn-1-ol Propyne->Pentynol 1. NaNH₂ 2. Ethylene oxide 3. H₃O⁺ Pentenol (Z)-Pent-2-en-1-ol Pentynol->Pentenol H₂, Lindlar's catalyst FinalProduct (Z)-5-bromopent-2-ene Pentenol->FinalProduct PBr₃ G General Workflow for Nucleophilic Substitution Start Bromopentene Isomer + Nucleophile Solvent Polar aprotic solvent (e.g., DMF, Acetone) Start->Solvent Reaction Reaction at controlled temperature Solvent->Reaction Workup Aqueous workup Reaction->Workup Extraction Extraction with organic solvent Workup->Extraction Drying Drying of organic layer Extraction->Drying Purification Purification (distillation or chromatography) Drying->Purification Product Substituted Product Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Reactions of 2-Bromopent-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-bromopent-1-ene, a versatile building block in organic synthesis. This document outlines key reactions, provides adaptable experimental protocols, and summarizes reaction parameters for its application in the construction of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

This compound (C₅H₉Br) is a vinyl bromide that serves as a valuable intermediate in a variety of organic transformations.[1] Its chemical reactivity is primarily centered around the carbon-bromine bond and the adjacent double bond, allowing for participation in a range of cross-coupling and nucleophilic substitution reactions. This makes it a key starting material for the synthesis of substituted alkenes, alkynes, and functionalized hydrocarbon chains.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[2] This reaction is instrumental in the synthesis of biaryls, polyolefins, and styrenes.

Application: The Suzuki-Miyaura coupling of this compound with various aryl or vinyl boronic acids or their esters can be employed to synthesize 2-substituted pent-1-enes.

Experimental Protocol (General):

A general procedure for the Suzuki-Miyaura coupling of a vinyl bromide like this compound with an arylboronic acid is as follows:

  • Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene (B28343)/H₂O, or ethanol/H₂O).

  • Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture with stirring. Reaction temperatures typically range from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Data Presentation:

ParameterCondition
Vinyl Halide This compound
Boronic Acid Aryl- or Vinyl-boronic Acid/Ester (1.1 - 1.5 equiv.)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/Ligand (1-5 mol%)
Ligand PPh₃, SPhos, XPhos, etc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH (2-3 equiv.)
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, Ethanol
Temperature 80 - 120 °C
Reaction Time 2 - 24 hours
Typical Yield 60 - 95% (Varies with substrates and conditions)

Logical Relationship Diagram:

Suzuki_Miyaura_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Product Product Reaction Mixture->Product Heat

Caption: Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[3]

Application: this compound can be coupled with various alkenes, such as styrenes or acrylates, to generate more complex diene systems.

Experimental Protocol (General):

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the alkene (1.2-1.5 equiv.) in a suitable solvent such as DMF, NMP, or acetonitrile.

  • Addition of Reagents: Add a base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or an inorganic base like NaOAc or K₂CO₃ (2.0 equiv.).

  • Catalyst Introduction: Add the palladium catalyst, commonly Pd(OAc)₂ (1-5 mol%) with or without a phosphine (B1218219) ligand like PPh₃ or P(o-tol)₃ (2-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 140 °C.

  • Work-up and Purification: After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Data Presentation:

ParameterCondition
Vinyl Halide This compound
Alkene Styrene, Acrylate, etc. (1.2 - 2.0 equiv.)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand (optional) PPh₃, P(o-tol)₃, etc.
Base Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc (1.5 - 2.5 equiv.)
Solvent DMF, NMP, Acetonitrile, Toluene
Temperature 80 - 140 °C
Reaction Time 4 - 48 hours
Typical Yield 50 - 90% (Varies with substrates and conditions)

Signaling Pathway Diagram:

Heck_Reaction_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition This compound Vinyl-Pd(II)-Br Vinyl-Pd(II)-Br Oxidative Addition->Vinyl-Pd(II)-Br Alkene Coordination Alkene Coordination Vinyl-Pd(II)-Br->Alkene Coordination Alkene Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion beta-Hydride Elimination beta-Hydride Elimination Migratory Insertion->beta-Hydride Elimination Product Release Product Release beta-Hydride Elimination->Product Release Product Reductive Elimination Reductive Elimination Product Release->Reductive Elimination Base Reductive Elimination->Pd(0)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[4]

Application: This reaction is ideal for synthesizing conjugated enynes from this compound and various terminal alkynes.

Experimental Protocol (General):

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the terminal alkyne (1.2 equiv.).

  • Solvent and Base: Add a suitable solvent, typically an amine such as triethylamine or diisopropylamine, which also acts as the base.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Substrate Addition: Add this compound (1.0 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. The filtrate is washed with aqueous NH₄Cl, water, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Data Presentation:

ParameterCondition
Vinyl Halide This compound
Alkyne Terminal Alkyne (1.1 - 1.5 equiv.)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)
Copper Co-catalyst CuI (2-10 mol%)
Base Et₃N, i-Pr₂NH, Piperidine
Solvent Amine (as solvent), THF, DMF
Temperature Room Temperature to 60 °C
Reaction Time 2 - 12 hours
Typical Yield 70 - 98% (Varies with substrates and conditions)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.

Application: This reaction allows for the synthesis of N-vinylated amines from this compound.

Experimental Protocol (General):

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.).

  • Addition of Reagents: Add the amine (1.2 equiv.) and this compound (1.0 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature between 80 and 110 °C.

  • Work-up and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through celite. The filtrate is washed, dried, and concentrated. The product is purified via column chromatography.

Data Presentation:

ParameterCondition
Vinyl Halide This compound
Amine Primary or Secondary Amine (1.1 - 1.5 equiv.)
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Ligand BINAP, Xantphos, RuPhos, etc. (1.2 - 10 mol%)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4 - 2.5 equiv.)
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C
Reaction Time 6 - 24 hours
Typical Yield 60 - 90% (Varies with substrates and conditions)

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to form a Grignard reagent, which is a potent nucleophile for the formation of new carbon-carbon bonds.

Application: The Grignard reagent of this compound, pent-1-en-2-ylmagnesium bromide, can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the pent-1-en-2-yl moiety.

Experimental Protocol: Formation of Pent-1-en-2-ylmagnesium Bromide and Reaction with an Aldehyde:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask until the iodine sublimes. Allow to cool.

  • Initiation: Add anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of this compound (1.0 equiv.) in the same anhydrous solvent in the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should start, indicated by cloudiness and gentle reflux.

  • Grignard Formation: Add the remaining this compound solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 equiv.) in anhydrous ether or THF dropwise.

  • Quenching and Work-up: After the addition, stir the reaction at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product can be purified by column chromatography.

Experimental Workflow Diagram:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification Activate Mg with I₂ Activate Mg with I₂ Add this compound in Ether Add this compound in Ether Activate Mg with I₂->Add this compound in Ether Reflux to form Grignard Reflux to form Grignard Add this compound in Ether->Reflux to form Grignard Cool Grignard to 0°C Cool Grignard to 0°C Reflux to form Grignard->Cool Grignard to 0°C Add Aldehyde/Ketone Add Aldehyde/Ketone Cool Grignard to 0°C->Add Aldehyde/Ketone Stir at Room Temp Stir at Room Temp Add Aldehyde/Ketone->Stir at Room Temp Quench with aq. NH₄Cl Quench with aq. NH₄Cl Stir at Room Temp->Quench with aq. NH₄Cl Extract with Ether Extract with Ether Quench with aq. NH₄Cl->Extract with Ether Dry and Concentrate Dry and Concentrate Extract with Ether->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography

Caption: General workflow for Grignard reaction.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions and to form a reactive Grignard reagent makes it an important precursor for the synthesis of a diverse range of complex organic molecules. The protocols and data provided herein serve as a guide for researchers in the fields of medicinal chemistry and materials science to effectively utilize this compound in their synthetic endeavors. It should be noted that the provided protocols are general, and optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopent-1-ene is a versatile bifunctional organic molecule, featuring both a vinylic bromide and a double bond. This structure allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. While vinylic halides are generally less reactive towards classical nucleophilic substitution than their saturated alkyl halide counterparts due to the increased strength of the sp² C-Br bond and potential electron-p-π conjugation, they can undergo substitution reactions under specific conditions, often requiring higher temperatures, strong nucleophiles, or catalysis. These reactions, termed nucleophilic vinylic substitution (SNV), are crucial for the introduction of various functional groups onto a vinylic scaffold, a common motif in many biologically active molecules and pharmaceutical compounds.

This document provides an overview of the reactivity of this compound in nucleophilic substitution reactions, detailed experimental protocols for its reaction with a range of common nucleophiles, and a summary of expected outcomes.

Mechanistic Considerations

Nucleophilic substitution at a vinylic carbon can proceed through several mechanisms, distinct from the classical SN1 and SN2 pathways observed for alkyl halides. The operative mechanism is influenced by the substrate, nucleophile, leaving group, and reaction conditions.

  • Addition-Elimination (Ad-E): This is a common pathway for vinylic halides activated by an electron-withdrawing group. The nucleophile adds to the double bond, forming a carbanionic intermediate, which then eliminates the leaving group to restore the double bond. For unactivated substrates like this compound, this pathway is generally less favored.

  • Direct Substitution (SNV): This can occur via two main geometries of attack relative to the plane of the double bond:

    • SNVπ (out-of-plane): The nucleophile attacks the π-system of the double bond, leading to retention of stereochemistry.

    • SNVσ (in-plane): The nucleophile attacks the σ* orbital of the C-Br bond, resulting in inversion of stereochemistry.

  • Elimination-Addition: Under strongly basic conditions, elimination of HBr can occur to form an alkyne intermediate, which is then attacked by the nucleophile.

For unactivated vinylic bromides like this compound, reactions often require forcing conditions and may be facilitated by transition metal catalysts (e.g., palladium or copper), which can proceed through different catalytic cycles involving oxidative addition and reductive elimination.

G General Mechanisms of Nucleophilic Vinylic Substitution cluster_0 Addition-Elimination cluster_1 Direct Substitution (SNV) cluster_2 Elimination-Addition A Vinylic Halide + Nucleophile B Carbanionic Intermediate A->B Addition C Substituted Alkene B->C Elimination D Vinylic Halide E Transition State D->E Nucleophilic Attack F Substituted Alkene E->F G Vinylic Halide H Alkyne Intermediate G->H Elimination I Substituted Alkene H->I Nucleophilic Addition

Caption: Possible mechanisms for nucleophilic vinylic substitution.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles. Please note that these are generalized conditions and yields, and optimization may be required for specific applications.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methoxide (B1231860)Sodium MethoxideDMF100-12012-2440-60
CyanideSodium CyanideDMSO120-15024-4830-50
Dimethylamine (B145610)Dimethylamine (40% aq.)NMP130-16018-3645-65
ThiomethoxideSodium ThiomethoxideDMF80-1008-1660-80

Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized for specific research needs. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 2-Methoxypent-1-ene

Objective: To synthesize 2-methoxypent-1-ene via nucleophilic substitution of this compound with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.2 equivalents) and anhydrous DMF.

  • Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 110°C and maintain for 18 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford 2-methoxypent-1-ene.

Protocol 2: Synthesis of 2-Cyanopent-1-ene

Objective: To synthesize 2-cyanopent-1-ene via nucleophilic substitution of this compound with sodium cyanide.

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve sodium cyanide (1.5 equivalents) in anhydrous DMSO.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 140°C for 36 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield 2-cyanopent-1-ene.

Protocol 3: Synthesis of N,N-Dimethylpent-1-en-2-amine

Objective: To synthesize N,N-dimethylpent-1-en-2-amine from this compound and dimethylamine.

Materials:

  • This compound

  • Dimethylamine (40% aqueous solution)

  • N-Methyl-2-pyrrolidone (NMP)

  • Potassium carbonate

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous potassium carbonate

Procedure:

  • To a pressure-rated reaction vessel, add this compound (1.0 equivalent), NMP, potassium carbonate (2.0 equivalents), and dimethylamine solution (2.5 equivalents).

  • Seal the vessel and heat the mixture to 150°C for 24 hours with vigorous stirring.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Dilute the reaction mixture with toluene and water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain N,N-dimethylpent-1-en-2-amine.

Protocol 4: Synthesis of 2-(Methylthio)pent-1-ene

Objective: To prepare 2-(methylthio)pent-1-ene through the reaction of this compound with sodium thiomethoxide.

Materials:

  • This compound

  • Sodium thiomethoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane (B92381)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend sodium thiomethoxide (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.0 equivalent) to the suspension at room temperature.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Cool the mixture to ambient temperature and dilute with water.

  • Extract the product with hexane (3 x 50 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by column chromatography on silica gel to afford 2-(methylthio)pent-1-ene.

Application in Drug Development Workflow

This compound can serve as a key building block in a drug discovery and development pipeline. The ability to introduce diverse functionalities through nucleophilic substitution allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

G Workflow for Analog Synthesis in Drug Development A This compound B Nucleophilic Substitution (Parallel Synthesis) A->B C Library of Analogs B->C D Biological Screening (e.g., Enzyme Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Application Notes and Protocols: Formation of Pent-1-en-2-ylmagnesium Bromide from 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, pent-1-en-2-ylmagnesium bromide, from 2-bromopent-1-ene. Grignard reagents are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds, making them invaluable tools in the development of novel therapeutics and functional materials.

The formation of Grignard reagents from vinylic halides, such as this compound, presents unique challenges compared to their alkyl or aryl counterparts. However, with careful control of reaction conditions, these versatile reagents can be successfully prepared and utilized in a variety of synthetic transformations.

Reaction Principle and Challenges

The fundamental reaction involves the insertion of magnesium metal into the carbon-bromine bond of this compound. This oxidative addition transforms the electrophilic carbon of the vinyl bromide into a highly nucleophilic carbanion, stabilized by the magnesium bromide cation. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), which solvates and stabilizes the Grignard reagent.[1][2]

Key challenges in the formation of vinyl Grignard reagents include:

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating. Activation of the magnesium is therefore crucial.[3]

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Rigorously anhydrous conditions are essential for successful synthesis.[3]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting vinyl bromide to form a dimer (Wurtz-type coupling). This can be minimized by the slow addition of the halide to the magnesium suspension.

Experimental Protocols

The following protocol is a representative method for the preparation of pent-1-en-2-ylmagnesium bromide. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. All solvents and reagents should be anhydrous.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore under inert atmosphere
Magnesium Turnings≥99.8%e.g., Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichInhibitor-free
IodineCrystal, ACS Reagente.g., Sigma-AldrichFor magnesium activation
1,2-Dibromoethane (B42909)99%e.g., Sigma-AldrichOptional, for activation
Anhydrous Diethyl Ether≥99.7%e.g., Sigma-AldrichFor rinsing and transfers
Standardized solution of sec-butanol in xylene~1 MFor titration
1,10-Phenanthroline (B135089)Indicator Gradee.g., Sigma-AldrichFor titration

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply with a bubbler

  • Heating mantle

  • Syringes and needles

Protocol for the Formation of Pent-1-en-2-ylmagnesium Bromide

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus should be under a positive pressure of nitrogen or argon.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the purple vapor of iodine is visible and subsequently deposits on the magnesium surface. The disappearance of the iodine color upon stirring indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.

  • Initiation: Add a small volume of anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium suspension. The reaction is initiated when a gentle reflux is observed, and the solution becomes cloudy and greyish. Gentle warming may be necessary to start the reaction.

  • Addition: Once the reaction has been initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has been consumed. The final solution of pent-1-en-2-ylmagnesium bromide should be a cloudy, grey to brownish solution.

Quantification of the Grignard Reagent (Titration)

The concentration of the prepared Grignard reagent should be determined before use in subsequent reactions.

  • In a dry flask under an inert atmosphere, add a precise volume of the Grignard solution (e.g., 1.0 mL).

  • Add a few crystals of 1,10-phenanthroline as an indicator.

  • Titrate with a standardized solution of sec-butanol in xylene until the color of the indicator disappears.

  • Calculate the molarity of the Grignard reagent.

Data Presentation

The following table provides representative quantitative data for the formation of a vinyl Grignard reagent based on general procedures. Actual yields may vary depending on the specific conditions and scale of the reaction.

ParameterValue
Reactants
This compound1.0 eq
Magnesium Turnings1.2 eq
Solvent
Anhydrous THF5-10 mL per mmol of halide
Reaction Conditions
TemperatureReflux (initiated by exotherm)
Reaction Time (Addition)1-2 hours
Reaction Time (Stirring)1-2 hours post-addition
Expected Yield 70-90% (by titration)

Applications in Organic Synthesis

Pent-1-en-2-ylmagnesium bromide is a versatile nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds. Some key applications include:

  • Reaction with Aldehydes and Ketones: Addition to aldehydes and ketones yields allylic alcohols.

  • Reaction with Esters: Two equivalents of the Grignard reagent react with esters to produce tertiary alcohols.

  • Reaction with Epoxides: Ring-opening of epoxides to form homoallylic alcohols.

  • Reaction with Carbon Dioxide: Carboxylation to yield α,β-unsaturated carboxylic acids.

  • Coupling Reactions: Transition metal-catalyzed cross-coupling reactions with organic halides.

Mandatory Visualizations

Grignard_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Grignard Formation This compound->Reaction Slow Addition Mg Mg Mg->Reaction Activated Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Pent-1-en-2-ylmagnesium_Bromide Pent-1-en-2-ylmagnesium Bromide Reaction->Pent-1-en-2-ylmagnesium_Bromide Product Wurtz_Coupling_Product Wurtz Coupling Product Reaction->Wurtz_Coupling_Product Side Product

Caption: Formation of pent-1-en-2-ylmagnesium bromide.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup activate_mg Activate Magnesium (Iodine/1,2-Dibromoethane) setup->activate_mg initiate Initiate Reaction with Small Amount of Halide activate_mg->initiate addition Slowly Add Remaining This compound in THF initiate->addition reflux Maintain Gentle Reflux addition->reflux complete Stir to Complete Reaction reflux->complete titrate Quantify by Titration complete->titrate use Use in Subsequent Reaction titrate->use

Caption: Experimental workflow for Grignard reagent synthesis.

References

Application Notes and Protocols for the Use of 2-Bromopent-1-ene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromopent-1-ene as a versatile building block in the synthesis of potential pharmaceutical agents. This document outlines its chemical properties, key synthetic transformations, and detailed experimental protocols for its application in constructing molecular scaffolds relevant to drug discovery.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a vinyl bromide and an adjacent alkyl chain, allows for a diverse range of chemical transformations. This dual reactivity makes it an attractive starting material for the synthesis of complex organic molecules with potential therapeutic applications. The vinyl bromide moiety can participate in various palladium-catalyzed cross-coupling reactions, while the allylic protons can be involved in other transformations, providing multiple avenues for molecular elaboration.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₉Br[1]
Molecular Weight 149.03 g/mol [1]
Appearance Colorless liquid
Boiling Point 116-118 °C
Density 1.22 g/mL at 25 °C
CAS Number 31844-95-8[1]

Key Synthetic Applications in Pharmaceutical Scaffolds

This compound is a versatile precursor for a variety of functional groups and molecular scaffolds that are prevalent in medicinal chemistry. The following sections detail its primary applications in palladium-catalyzed cross-coupling reactions and nucleophilic substitution, which are cornerstone transformations in the synthesis of potential drug candidates.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. The vinyl bromide moiety of this compound is an excellent substrate for these transformations.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound G Reaction Mixture A->G B Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne) B->G C Palladium Precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) C->G D Ligand (e.g., PPh₃, SPhos) D->G E Base (e.g., K₂CO₃, Cs₂CO₃) E->G F Solvent (e.g., Toluene (B28343), DMF, Dioxane) F->G H Heating / Stirring G->H I Work-up and Purification (Extraction, Chromatography) H->I J Coupled Product (Potential Pharmaceutical Intermediate) I->J

Caption: General workflow for palladium-catalyzed cross-coupling reactions using this compound.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, commonly used to synthesize biaryl and vinyl-aryl scaffolds present in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 149 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 1.0 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenylpent-1-ene.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventYield (%)Purity (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene85>98
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane82>97
3-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DMF78>98

3.1.2. Heck Coupling

The Heck reaction is a powerful method for the formation of substituted alkenes by coupling vinyl halides with alkenes. This reaction is instrumental in synthesizing precursors for complex natural products and pharmaceuticals.

Experimental Protocol: Heck Coupling of this compound with Styrene (B11656)

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 149 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and tri(o-tolyl)phosphine (0.06 mmol, 18.2 mg).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (B128534) (2.0 mmol, 202 mg).

  • Reaction Conditions: Heat the reaction mixture to 120 °C for 24 hours.

  • Work-up: Cool the mixture to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the coupled diene product.

Quantitative Data for Heck Coupling

Alkene PartnerCatalyst SystemBaseSolventYield (%)Purity (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF75>95
Ethyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile (B52724)72>96
4-VinylpyridinePdCl₂(dppf)NaOAcDMA68>97

The bromine atom in this compound can be displaced by various nucleophiles to introduce a wide range of functional groups, a fundamental strategy in the synthesis of diverse compound libraries for drug screening.

Logical Flow for Nucleophilic Substitution

G A This compound E Reaction A->E B Nucleophile (e.g., R-OH, R-NH₂, R-SH) B->E C Base (if required) (e.g., NaH, K₂CO₃) C->E D Solvent (e.g., THF, DMSO, Acetone) D->E F Work-up and Purification E->F G Substituted Product F->G

Caption: Workflow for nucleophilic substitution reactions of this compound.

Experimental Protocol: N-Alkylation of Aniline (B41778) with this compound

  • Reaction Setup: To a solution of aniline (1.1 mmol, 102 mg) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol, 207 mg).

  • Addition of Alkylating Agent: Add this compound (1.0 mmol, 149 mg) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 16 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (30 mL) and wash with 1M NaOH solution (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-(pent-1-en-2-yl)aniline.

Quantitative Data for Nucleophilic Substitution

NucleophileBaseSolventYield (%)Purity (%)
AnilineK₂CO₃Acetonitrile88>97
ThiophenolEt₃NTHF92>98
Sodium methoxide-Methanol85>96

Generation of Compound Libraries for Drug Discovery

The diverse reactivity of this compound makes it an ideal starting material for the generation of compound libraries for high-throughput screening. By employing a variety of coupling partners and nucleophiles in parallel synthesis, a wide range of structurally diverse molecules can be rapidly synthesized.

G cluster_start Starting Material cluster_reactions Synthetic Transformations A This compound B Suzuki Coupling (Array of Boronic Acids) A->B C Heck Coupling (Array of Alkenes) A->C D Sonogashira Coupling (Array of Alkynes) A->D E Nucleophilic Substitution (Array of Amines, Alcohols, Thiols) A->E F Diverse Compound Library B->F C->F D->F E->F G High-Throughput Screening F->G H Identification of 'Hit' Compounds G->H I Lead Optimization H->I J Drug Candidate I->J

Caption: Strategy for generating a diverse compound library from this compound for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential pharmaceutical applications. Its ability to readily participate in a variety of robust and high-yielding reactions, such as palladium-catalyzed cross-couplings and nucleophilic substitutions, allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors to explore new chemical space and identify novel therapeutic agents.

References

Application Notes and Protocols for Polymerization Reactions Involving 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopent-1-ene is a functionalized vinyl monomer with the potential for creating well-defined polymers. The presence of a bromine atom on the double bond offers a reactive site for polymerization and the resulting polymer contains pendant bromine functionalities that can be further modified. This feature is particularly valuable in drug development for applications such as drug conjugation, the attachment of targeting ligands, and the formation of cross-linked nanostructures for drug encapsulation. This document provides detailed application notes and proposed protocols for the polymerization of this compound using controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Disclaimer: The following protocols are based on established methodologies for structurally similar vinyl halides and functionalized monomers. As there is limited specific literature on the polymerization of this compound, these protocols should be considered as a starting point for experimental design and will require optimization.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The key to a successful ATRP of this compound is the careful selection of the catalyst system to control the polymerization and minimize side reactions.

Application Notes:
  • Catalyst System: A copper-based catalyst system is commonly employed for the ATRP of vinyl monomers. A combination of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) is a suitable choice. The ligand solubilizes the copper salt and tunes its reactivity.

  • Initiator: An alkyl halide initiator with a structure that mimics the propagating polymer chain end is ideal. Ethyl α-bromoisobutyrate (EBiB) is a common and effective initiator.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all components (monomer, polymer, and catalyst complex). Anisole (B1667542) or toluene (B28343) are good starting points.

  • Temperature: The reaction temperature influences the polymerization rate and control. A temperature range of 60-90 °C is typically effective for the ATRP of vinyl monomers.

  • Degassing: Thorough degassing of the reaction mixture is critical to remove oxygen, which can terminate the radical polymerization.

Hypothetical Quantitative Data for ATRP of this compound

The following table presents hypothetical data for the ATRP of this compound, illustrating the expected control over molecular weight and dispersity.

Entry[M]:[I]:[Cu(I)]:[L]Time (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )Đ (M_w/M_n)
150:1:1:1235260028001.15
250:1:1:1462465049001.12
3100:1:1:1448720075001.18
4100:1:1:188512750131001.14

M: this compound, I: Ethyl α-bromoisobutyrate, Cu(I): CuBr, L: PMDETA. M_n,th = ([M]/[I]) x Conversion x MW_monomer + MW_initiator. M_n,exp and Đ are hypothetical values determined by Gel Permeation Chromatography (GPC).

Experimental Protocol: ATRP of this compound
  • Preparation of the Reaction Flask: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Addition of Reagents: Seal the flask with a rubber septum. Add this compound (1.49 g, 10 mmol), ethyl α-bromoisobutyrate (19.5 mg, 0.1 mmol), and anisole (5 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Ligand Addition: After the final thaw, backfill the flask with argon. Through a degassed syringe, add PMDETA (17.3 mg, 0.1 mmol).

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

  • Termination: After the desired time or conversion, quench the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature overnight.

Workflow Diagram: ATRP of this compound

ATRP_Workflow A 1. Add CuBr to Schlenk Flask B 2. Add Monomer, Initiator, & Solvent A->B C 3. Degas via Freeze-Pump-Thaw B->C D 4. Add Ligand (PMDETA) C->D E 5. Polymerize at 70°C D->E F 6. Monitor Conversion E->F G 7. Terminate Polymerization F->G H 8. Purify Polymer G->H I 9. Dry Final Product H->I

Caption: General workflow for the Atom Transfer Radical Polymerization of this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another versatile controlled radical polymerization technique that is tolerant to a wide range of functional monomers. The control is achieved through the use of a RAFT agent, which reversibly transfers between active and dormant polymer chains.

Application Notes:
  • RAFT Agent: The choice of the RAFT agent is critical and depends on the monomer. For a vinyl monomer like this compound, a dithiobenzoate or a trithiocarbonate (B1256668) RAFT agent would be a suitable starting point. For example, 2-cyano-2-propyl dodecyl trithiocarbonate could be effective.

  • Initiator: A conventional radical initiator, such as Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA), is used to generate the initial radicals. The ratio of RAFT agent to initiator is important for controlling the number of "dead" polymer chains.

  • Solvent: Similar to ATRP, a solvent that dissolves all components is necessary. Dioxane or toluene are common choices.

  • Temperature: The reaction temperature should be chosen based on the decomposition kinetics of the initiator (e.g., 60-80 °C for AIBN).

Hypothetical Quantitative Data for RAFT Polymerization of this compound

The following table presents hypothetical data for the RAFT polymerization of this compound.

Entry[M]:[RAFT]:[I]Time (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )Đ (M_w/M_n)
1100:1:0.1340600063001.10
2100:1:0.167511250118001.08
3200:1:0.165516500172001.15
4200:1:0.1129027000281001.12

M: this compound, RAFT: 2-Cyano-2-propyl dodecyl trithiocarbonate, I: AIBN. M_n,th = ([M]/[RAFT]) x Conversion x MW_monomer + MW_RAFT. M_n,exp and Đ are hypothetical values determined by GPC.

Experimental Protocol: RAFT Polymerization of this compound
  • Preparation of the Reaction Mixture: In a vial, dissolve this compound (1.49 g, 10 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (34.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in dioxane (5 mL).

  • Degassing: Transfer the solution to a Schlenk flask, seal with a septum, and degas using three freeze-pump-thaw cycles.

  • Polymerization: After backfilling with argon, place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring and Termination: Monitor the reaction as described for ATRP. To terminate, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven.

Signaling Pathway Diagram: RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat R• R• P•_1 P•_1 R•->P•_1 + M P•_n P•_n Intermediate P_n-S-C(Z)-S-R' P•_n->Intermediate + RAFT Agent Dead Polymer Dead Polymer P•_n->Dead Polymer + P•_m RAFT_Agent Z-C(=S)-S-R' R'• R'• Intermediate->R'• P•_m P•_m R'•->P•_m + m M Dormant_Polymer P_n-S-C(=S)-Z P•_m->Dormant_Polymer + Dormant Polymer P•n P•n P•{n+1} P•{n+1} P•n->P•{n+1} + M

Caption: The key steps in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Applications in Drug Development

Polymers derived from this compound, with their pendant bromo functionalities, are excellent candidates for post-polymerization modification. This allows for the covalent attachment of various moieties relevant to drug delivery and therapy.

  • Drug Conjugation: The bromine atoms can be substituted by nucleophiles, such as the amine or hydroxyl groups present on many drug molecules, to form polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.

  • Targeting Ligand Attachment: Targeting ligands (e.g., antibodies, peptides, or small molecules) can be attached to the polymer backbone to direct the drug delivery system to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Cross-linked Nanoparticles: The pendant bromo groups can be used as cross-linking sites to form well-defined nanogels or nanoparticles for drug encapsulation and controlled release.

Logical Relationship Diagram: From Monomer to Application

Drug_Development_Pathway Monomer This compound Polymerization Controlled Radical Polymerization (ATRP/RAFT) Monomer->Polymerization Functional_Polymer Poly(this compound) (Well-defined, Pendant Br) Polymerization->Functional_Polymer Post_Modification Post-Polymerization Modification Functional_Polymer->Post_Modification Drug_Conjugate Polymer-Drug Conjugate Post_Modification->Drug_Conjugate Targeted_System Targeted Drug Delivery System Post_Modification->Targeted_System Nanoparticles Cross-linked Nanoparticles Post_Modification->Nanoparticles Application Therapeutic Applications Drug_Conjugate->Application Targeted_System->Application Nanoparticles->Application

Caption: Pathway from this compound to potential applications in drug development.

Application Notes and Protocols: 2-Bromopent-1-ene as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopent-1-ene is a readily accessible vinyl bromide that holds significant potential as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive carbon-bromine bond at a vinylic position and an adjacent double bond, makes it an ideal candidate for a range of cyclization and cross-coupling reactions. This document provides detailed application notes and proposed experimental protocols for the synthesis of furans, pyrroles, and pyridines using this compound as a key precursor. The methodologies outlined are based on established synthetic strategies for analogous vinyl halides and are intended to serve as a foundational guide for researchers in the exploration of novel heterocyclic entities for applications in medicinal chemistry and drug development.

Synthesis of Substituted Furans via Palladium-Catalyzed Cross-Coupling and Cyclization

The synthesis of substituted furans can be envisioned through a palladium-catalyzed coupling of this compound with a suitable oxygen-containing nucleophile, followed by an intramolecular cyclization. A plausible approach involves the Sonogashira coupling with a propargyl alcohol derivative, followed by a cycloisomerization reaction.

Proposed Reaction Scheme:

G reactant1 This compound reagents Pd(PPh₃)₄, CuI, Base (Sonogashira Coupling) reactant1->reagents reactant2 Propargyl Alcohol Derivative reactant2->reagents intermediate Enyne Intermediate reagents->intermediate cyclization_reagents Au(I) or Ag(I) catalyst (Cycloisomerization) intermediate->cyclization_reagents product Substituted Furan cyclization_reagents->product G reactant1 This compound intermediate [3+2] Cycloaddition reactant1->intermediate reactant2 N-substituted glycine (B1666218) ester reagents Base (e.g., DBU) In situ generation of Azomethine Ylide reactant2->reagents reagents->intermediate product Substituted Pyrrolidine intermediate->product oxidation Oxidation (e.g., DDQ) product->oxidation final_product Substituted Pyrrole oxidation->final_product G reactant1 This compound reagents Cu(I) or Pd(0) catalyst, Base (Annulation) reactant1->reagents reactant2 α,β-Unsaturated Ketoxime reactant2->reagents intermediate Dihydropyridine Intermediate reagents->intermediate oxidation Air Oxidation intermediate->oxidation product Substituted Pyridine oxidation->product

Application Notes and Protocols: The Mechanism of Electrophilic Addition to 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed examination of the electrophilic addition mechanism to 2-Bromopent-1-ene. This reaction is a fundamental process in organic synthesis, and understanding its intricacies is crucial for predicting product formation and developing novel synthetic routes. We will explore the underlying principles of regioselectivity, carbocation stability, and the influence of the bromine substituent. Detailed experimental protocols and quantitative data are provided to support theoretical discussions and guide practical applications.

Introduction

The addition of electrophiles across the carbon-carbon double bond of alkenes is a cornerstone of organic chemistry.[1] For unsymmetrical alkenes such as this compound, the reaction proceeds with a specific orientation, a phenomenon known as regioselectivity. The outcome of this reaction is primarily governed by the stability of the intermediate carbocation, as described by Markovnikov's rule.[2][3] This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide group attaches to the carbon with more alkyl substituents.[4][5] The underlying principle is the formation of the most stable carbocation intermediate.[6][7]

The presence of a bromine atom on one of the sp² hybridized carbons in this compound introduces competing electronic effects that influence the reaction mechanism and product distribution. This document will dissect these effects and provide a comprehensive overview of the reaction.

The Reaction Mechanism

The electrophilic addition of a hydrogen halide (HBr) to this compound proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[8][9]

Step 1: Electrophilic Attack and Formation of a Carbocation

The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen atom of HBr.[1] This is the rate-determining step of the reaction.[10] This attack can occur in two ways, leading to the formation of two possible carbocation intermediates:

  • Pathway A (Anti-Markovnikov): The proton adds to the C2 carbon, forming a primary (1°) carbocation on the C1 carbon.

  • Pathway B (Markovnikov): The proton adds to the C1 carbon, forming a secondary (2°) carbocation on the C2 carbon.[3]

Step 2: Nucleophilic Attack

The bromide ion (Br⁻), acting as a nucleophile, then rapidly attacks the positively charged carbon of the more stable carbocation intermediate to form the final product.[1][5]

Regioselectivity and Carbocation Stability

The regioselectivity of the reaction is determined by the relative stabilities of the two possible carbocation intermediates. Carbocation stability is influenced by two main factors: hyperconjugation and inductive effects.[7][11]

  • Hyperconjugation: Alkyl groups adjacent to the positively charged carbon can donate electron density through the overlap of their C-H σ-bonds with the empty p-orbital of the carbocation, thus stabilizing it. Generally, the stability of carbocations increases with the number of alkyl substituents: tertiary (3°) > secondary (2°) > primary (1°).[11][12]

  • Inductive Effect: The bromine atom on C2 is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which destabilizes an adjacent positive charge.[12]

In the case of this compound:

  • The secondary carbocation formed in Pathway B is stabilized by hyperconjugation from the adjacent methyl and propyl groups. However, it is also destabilized by the strong inductive effect of the bromine atom on the same carbon.

  • The primary carbocation formed in Pathway A has minimal stabilization from hyperconjugation.

Despite the destabilizing inductive effect of the bromine, the secondary carbocation is still significantly more stable than the primary carbocation. Therefore, the reaction proceeds predominantly via Pathway B , leading to the Markovnikov product as the major isomer.[13][14]

Data Presentation

The regioselectivity of the electrophilic addition of HBr to this compound results in a mixture of products, with the Markovnikov product being predominant. The table below summarizes the expected products and their formation pathway.

Product NameStructureFormation PathwayCarbocation IntermediateProduct TypeExpected Yield
2,2-DibromopentaneCH₃C(Br)₂CH₂CH₂CH₃Pathway BSecondary (2°)Major (Markovnikov)>90%
1,2-DibromopentaneCH₂(Br)CH(Br)CH₂CH₂CH₃Pathway APrimary (1°)Minor (Anti-Markovnikov)<10%

Table 1: Product Distribution in the Electrophilic Addition of HBr to this compound.

Experimental Protocols

The following is a general protocol for the electrophilic addition of hydrogen bromide to an alkene, adapted for this compound.[15]

Materials:

  • This compound

  • 30-33% HBr in acetic acid

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask or test tube)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Pasteur pipettes

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • Reaction Setup: In a fume hood, add 1.0 equivalent of this compound to a reaction vessel containing a magnetic stir bar.

  • Addition of HBr: Carefully add 1.5 equivalents of a 30% solution of hydrogen bromide in acetic acid to the reaction vessel. The HBr solution is corrosive and fuming; handle with extreme care in a well-ventilated hood.[15]

  • Reaction: Stir the mixture vigorously for 1-2 minutes at room temperature, then allow it to stand for an additional 10-15 minutes to ensure the reaction goes to completion.

  • Workup - Quenching and Extraction:

    • Add 10 mL of water and 5 mL of an organic solvent (e.g., CCl₄ or CH₂Cl₂) to the reaction mixture.[15]

    • Stir the mixture, then transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer again with a small portion of the organic solvent.

    • Combine the organic layers.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the combined organic layers to neutralize any remaining acid (caution: foaming may occur).[15]

  • Drying and Isolation:

    • Separate the organic layer and dry it over anhydrous sodium sulfate until the liquid is clear.[15]

    • Decant or filter the dried solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification and Analysis: The product mixture (containing primarily 2,2-Dibromopentane and a small amount of 1,2-Dibromopentane) can be purified by fractional distillation if necessary. The product identity and purity should be confirmed using analytical techniques such as NMR and GC-MS.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic and procedural aspects of the electrophilic addition to this compound.

Caption: Reaction mechanism for the electrophilic addition of HBr.

Product_Prediction_Workflow cluster_pathways Carbocation Pathways Start Start: Unsymmetrical Alkene (this compound) Identify Identify possible sites for protonation (C1 and C2) Start->Identify Generate Generate potential carbocation intermediates Identify->Generate Proton_C1 Proton adds to C1 Generate->Proton_C1 Proton_C2 Proton adds to C2 Generate->Proton_C2 Carbocation_2 Secondary (2°) Carbocation at C2 Proton_C1->Carbocation_2 Carbocation_1 Primary (1°) Carbocation at C1 Proton_C2->Carbocation_1 Assess Assess Carbocation Stability (Hyperconjugation vs. Inductive Effect) Carbocation_2->Assess Carbocation_1->Assess Select Select More Stable Intermediate (2° Carbocation) Assess->Select Predict Predict Major Product: Nucleophile (Br⁻) attacks the more stable carbocation Select->Predict End End: Major Product (2-2-Dibromopentane) Predict->End

Caption: Workflow for predicting the major product.

Experimental_Workflow A 1. Reaction Setup (this compound in vessel) B 2. Reagent Addition (Add HBr in Acetic Acid) A->B C 3. Reaction (Stir at Room Temp) B->C D 4. Workup (Quench with H₂O, Extract with Solvent) C->D E 5. Neutralization (Wash with NaHCO₃ solution) D->E F 6. Drying & Isolation (Dry with Na₂SO₄, Evaporate Solvent) E->F G 7. Analysis (NMR, GC-MS) F->G

Caption: General experimental workflow for hydrobromination.

References

Application Notes and Protocols: 2-Bromopent-1-ene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Bromopent-1-ene in material science. While specific research on this monomer is limited, its chemical structure suggests significant utility in the synthesis of functional polymers and materials. The protocols and data presented here are based on established principles of polymer chemistry and data from analogous vinyl monomers.

Introduction: The Potential of this compound as a Functional Monomer

This compound is a vinyl bromide monomer with the potential for creating a variety of functional polymers. The presence of a bromine atom on the double bond offers a reactive site for both polymerization and subsequent post-polymerization modification. This dual functionality makes it a candidate for applications in drug delivery, bioimaging, and the development of advanced materials with tailored properties.[1]

Polymers derived from this compound could serve as versatile platforms for attaching bioactive molecules, other functional groups, or for creating block copolymers with unique architectures.[2] The methodologies described herein are based on common polymerization techniques and functionalization strategies applicable to similar halogenated alkenes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and understanding its behavior in polymerization reactions.

PropertyValueReference
Molecular Formula C5H9Br[3][4]
Molecular Weight 149.03 g/mol [3][4]
Boiling Point 114.3°C (estimate)[3]
Density 1.2220 g/cm³[3]
Refractive Index 1.4515[3]
CAS Number 31844-95-8[3][4]

Experimental Protocols

The following protocols outline the synthesis of polymers from this compound and their subsequent functionalization.

3.1. Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a general procedure for the free-radical polymerization of this compound to synthesize poly(this compound).

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (radical initiator)[5]

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous toluene to a desired concentration (e.g., 2 M).

  • Add a catalytic amount of AIBN (e.g., 1 mol% with respect to the monomer).

  • De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 60-70°C under a nitrogen or argon atmosphere and stir vigorously.

  • Monitor the reaction progress over several hours. The viscosity of the solution will increase as the polymer forms.

  • After the desired time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and polydispersity index.[1]

3.2. Protocol 2: Post-Polymerization Modification via Nucleophilic Substitution

This protocol provides a general workflow for the functionalization of poly(this compound) through nucleophilic substitution of the bromine atom.[5]

Materials:

  • Poly(this compound)

  • Nucleophile (e.g., sodium azide, sodium cyanide, or an alkoxide)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the poly(this compound) in a suitable polar aprotic solvent in a round-bottom flask.

  • Add an excess of the chosen nucleophile to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific nucleophile (e.g., 50-80°C) and stir.

  • Monitor the reaction by taking small aliquots and analyzing them with FT-IR or ¹H NMR to observe the disappearance of the C-Br bond signal and the appearance of new signals corresponding to the introduced functional group.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., water or methanol).

  • Filter, wash, and dry the purified functionalized polymer.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Polymerization

The following diagram illustrates the general workflow for the free-radical polymerization of this compound.

G Monomer This compound (Monomer) Reaction Polymerization (60-70°C, N2 atm) Monomer->Reaction Solvent Anhydrous Toluene (Solvent) Solvent->Reaction Initiator AIBN (Initiator) Initiator->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for free-radical polymerization.

4.2. Post-Polymerization Functionalization Pathway

This diagram shows a logical pathway for introducing new functionalities to the polymer backbone via nucleophilic substitution.

G StartPolymer Poly(this compound) Reaction Nucleophilic Substitution (+ Nucleophile, Solvent, Heat) StartPolymer->Reaction C-Br bond EndPolymer Functionalized Polymer Reaction->EndPolymer New C-Nucleophile bond

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Bromopent-1-ene from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The byproducts in this compound synthesis depend heavily on the reaction route. Common impurities may include:

  • Isomeric Bromopentenes: Positional isomers such as 1-Bromopent-2-ene (both E/Z isomers), 3-Bromopent-1-ene, and other isomers of bromopentene can form, especially in reactions involving radical mechanisms or rearrangements.[1][2]

  • Dibrominated Pentanes: Over-bromination can lead to the formation of dibromopentane or dibromopentene species.[3]

  • Unreacted Starting Materials: Residual starting materials like pent-1-ene or pent-1-yne may remain.

  • Solvent and Reagent Residues: Impurities from solvents or reagents, such as N-bromosuccinimide (NBS) and its byproduct succinimide (B58015), may be present.[1][2]

Q2: What is the boiling point of this compound and how can it be used for purification?

A2: The estimated boiling point of this compound is approximately 114.3°C.[4] Fractional distillation is a primary method for its purification, separating it from byproducts with significantly different boiling points. For effective separation, a fractionating column with high theoretical plates is recommended, especially when dealing with close-boiling isomers.

Q3: Can chromatography be used to purify this compound?

A3: Yes, chromatography is a highly effective technique for purifying this compound, particularly for removing isomeric impurities that are difficult to separate by distillation.[5][6] Both gas chromatography (GC) on a preparative scale and liquid chromatography (LC) can be employed.[6][7] Normal-phase liquid chromatography using silica (B1680970) gel is a common approach for separating haloalkenes from less polar or more polar impurities.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of isomers during distillation. The boiling points of the isomeric byproducts are too close to that of this compound.1. Use a longer fractionating column with a higher number of theoretical plates.2. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between isomers.3. Employ preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) for separation.[8]
Product is contaminated with a non-polar impurity (e.g., unreacted pentene). Incomplete reaction or use of excess starting material.1. Perform a careful fractional distillation; the pentene will have a much lower boiling point.2. Use normal-phase column chromatography; the non-polar pentene will elute much faster than the more polar this compound.
Product is contaminated with a polar impurity (e.g., succinimide). Incomplete work-up after using NBS.1. Wash the crude product with water to remove water-soluble impurities like succinimide before distillation.[2]2. Filter the reaction mixture to remove solid succinimide before aqueous work-up.[1][2]
Product appears colored. Presence of trace amounts of bromine or decomposition products.1. Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to quench any remaining bromine.2. Pass the product through a short plug of silica gel or activated carbon.

Quantitative Data

Table 1: Boiling Points of this compound and Potential Byproducts

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C)
Product This compoundC5H9Br149.03114.3[4]
Isomer (E)-1-Bromopent-2-eneC5H9Br149.03Not specified, but likely close to the product.
Isomer (Z)-1-Bromopent-2-eneC5H9Br149.03Not specified, but likely close to the product.
Byproduct 1,2-DibromopentaneC5H10Br2229.94Significantly higher than the product.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from non-isomeric byproducts with different boiling points.

Methodology:

  • Work-up:

    • If NBS was used, filter the crude reaction mixture to remove the succinimide byproduct.[1][2]

    • Wash the organic layer with water, followed by a wash with aqueous sodium bicarbonate, and finally with brine.[1]

    • Dry the organic layer over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Distillation:

    • Set up a fractional distillation apparatus with a Vigreux or packed column.

    • Heat the crude product in the distillation flask.

    • Collect the fraction that distills at or near the boiling point of this compound (~114°C at atmospheric pressure). The exact boiling point will be lower under reduced pressure.

    • Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from closely related isomers and other impurities.

Methodology:

  • Column Preparation:

    • Select a suitable glass column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) if necessary to elute the desired product. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using TLC or GC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_workup Aqueous Work-up cluster_purification Purification cluster_distillation Option 1: Distillation cluster_chromatography Option 2: Chromatography crude_product Crude Product wash_water Wash with Water crude_product->wash_water wash_bicarb Wash with NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate fractional_distillation Fractional Distillation concentrate->fractional_distillation If byproducts have different boiling points column_chromatography Column Chromatography concentrate->column_chromatography If byproducts are isomeric pure_product_dist Pure this compound fractional_distillation->pure_product_dist pure_product_chrom Pure this compound column_chromatography->pure_product_chrom

Caption: General experimental workflow for the purification of this compound.

logical_relationship start Crude this compound check_purity Analyze Purity (GC/NMR) start->check_purity is_pure Is Purity > 99%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes identify_impurities Identify Impurities is_pure->identify_impurities No boiling_points Different Boiling Points? identify_impurities->boiling_points distillation Fractional Distillation boiling_points->distillation Yes chromatography Column Chromatography boiling_points->chromatography No (Isomers) distillation->check_purity chromatography->check_purity

Caption: Decision-making flowchart for the purification of this compound.

References

Common side products in the synthesis of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromopent-1-ene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the electrophilic addition of hydrogen bromide (HBr) to 1-pentyne (B49018). This reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the triple bond, and the hydrogen atom adds to the less substituted carbon.

Q2: I am observing a significant amount of 1-bromo-1-pentene (B8396958) in my product mixture. What is causing this, and how can I prevent it?

The formation of 1-bromo-1-pentene is a result of an anti-Markovnikov addition of HBr to 1-pentyne. This typically occurs through a free radical mechanism.

Troubleshooting:

  • Peroxide Contamination: Ensure that all solvents and reagents are free of peroxides. Peroxides can initiate the radical chain reaction that leads to the anti-Markovnikov product.[1][2] Test your solvents for peroxides before use.

  • Light Exposure: The reaction should be carried out in the dark or in a flask protected from light (e.g., wrapped in aluminum foil). UV light can also promote the formation of radicals.[1]

  • Radical Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture to quench any radical species that may be present.

Q3: My reaction is producing a significant amount of 2,2-dibromopentane (B3053595). How can I minimize the formation of this di-halogenated side product?

The formation of 2,2-dibromopentane occurs when a second equivalent of HBr adds to the initially formed this compound.[3][4][5]

Troubleshooting:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use only one equivalent of HBr relative to 1-pentyne. Adding HBr slowly to the solution of 1-pentyne can help maintain a low concentration of HBr and reduce the likelihood of the second addition.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC or TLC. Stop the reaction as soon as the starting material (1-pentyne) is consumed to prevent the further reaction of the desired product. Lowering the reaction temperature may also help to control the rate of the second addition.

Q4: Are there any other potential side products I should be aware of?

While 1-bromo-1-pentene and 2,2-dibromopentane are the most commonly reported side products, other isomers or rearrangement products could potentially form, although they are generally not major contributors in this specific reaction. The vinyl carbocation intermediate formed during the Markovnikov addition is relatively unstable, and under certain conditions, rearrangements could occur, though this is less common for this substrate.

Reaction Pathways

The following diagram illustrates the reaction pathways leading to the desired product and the common side products during the synthesis of this compound from 1-pentyne.

SynthesisPathways HBr_Markovnikov + HBr (Markovnikov Addition) This compound This compound (Desired Product) HBr_Markovnikov->this compound Excess_HBr + Excess HBr This compound->Excess_HBr HBr_AntiMarkovnikov + HBr (Anti-Markovnikov Addition) [Peroxides/Light] 1-bromo-1-pentene 1-Bromo-1-pentene (Side Product) HBr_AntiMarkovnikov->1-bromo-1-pentene 2,2-dibromopentane 2,2-Dibromopentane (Side Product) Excess_HBr->2,2-dibromopentane 1-pentyne 1-pentyne 1-pentyne->HBr_AntiMarkovnikov

Caption: Reaction pathways in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 1-Pentyne

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and desired purity.

Materials:

  • 1-Pentyne

  • Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Radical inhibitor (optional, e.g., hydroquinone)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Gas dispersion tube (if using HBr gas)

  • Dropping funnel (if using HBr solution)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet/dropping funnel, dissolve 1-pentyne (1 equivalent) in an anhydrous solvent. If desired, add a small amount of a radical inhibitor. Cool the flask in an ice bath to 0 °C.

  • HBr Addition:

    • Using HBr gas: Bubble a slow stream of HBr gas through the stirred solution. Monitor the reaction progress by TLC or GC.

    • Using HBr solution: Add a solution of HBr in acetic acid (1 equivalent) dropwise to the cooled and stirred solution of 1-pentyne.

  • Reaction Monitoring: Continue the reaction at 0 °C and monitor its progress. The reaction is typically complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bubbling ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to obtain pure this compound.

Data Presentation

While specific quantitative data for the product distribution in the synthesis of this compound is not extensively reported in the readily available literature, the qualitative effects of reaction conditions are well-established. The following table summarizes the expected outcomes based on the reaction conditions.

Reaction ConditionExpected Major ProductCommon Side Product(s)Rationale
1 eq. HBr, dark, peroxide-freeThis compoundMinimalFavors Markovnikov electrophilic addition.[6]
1 eq. HBr, with peroxides/light1-Bromo-1-penteneThis compoundPromotes anti-Markovnikov radical addition.[1][4][7]
>1 eq. HBr2,2-DibromopentaneThis compoundExcess HBr leads to a second addition reaction.[3][4][5]

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis of This compound product_analysis Analyze Product Mixture (GC, NMR) start->product_analysis desired_product High Yield of This compound? product_analysis->desired_product success Synthesis Successful desired_product->success Yes troubleshoot Identify Major Side Product(s) desired_product->troubleshoot No is_1_bromo Is it 1-Bromo-1-pentene? troubleshoot->is_1_bromo is_2_2_dibromo Is it 2,2-Dibromopentane? is_1_bromo->is_2_2_dibromo No check_peroxides Check for Peroxides and Light Exposure is_1_bromo->check_peroxides Yes control_hbr Control HBr Stoichiometry and Reaction Time is_2_2_dibromo->control_hbr Yes other_issues Other Impurities is_2_2_dibromo->other_issues No purify Re-purify Product check_peroxides->purify control_hbr->purify other_issues->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Grignard Reaction with Vinylic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Grignard reaction with vinylic bromides. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem 1: The Grignard reaction with my vinylic bromide fails to initiate.

  • Question: I've added my vinylic bromide to the magnesium turnings in THF, but there are no signs of reaction (no bubbling, no exotherm). What could be the issue and how can I resolve it?

  • Answer: Failure to initiate is a common hurdle. The primary causes are often a passivating magnesium oxide layer on the magnesium surface and the presence of trace moisture. Vinylic bromides can also be less reactive than their alkyl counterparts.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Magnesium Oxide Layer Activate the magnesium turnings. Common methods include the addition of a small crystal of iodine (the purple color will disappear upon activation), a few drops of 1,2-dibromoethane (B42909), or gentle heating.[1] Mechanical activation by crushing the magnesium turnings in a dry flask can also be effective.
Presence of Moisture Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or oven-drying overnight. Use anhydrous solvents; THF should be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl.[2]
Low Reactivity of Vinylic Bromide Use a more effective co-ordinating solvent like Tetrahydrofuran (THF) which is known to be superior to diethyl ether for less reactive halides.[3] A small amount of a more reactive halide, like methyl iodide, can be used as an initiator.[2]

Problem 2: The yield of my vinyl Grignard reagent is consistently low.

  • Question: My reaction initiates, but after quenching and workup, the yield of my desired product is significantly lower than expected. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can result from incomplete reaction, side reactions, or quenching of the Grignard reagent. The most common side reaction is Wurtz coupling.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Wurtz Coupling This side reaction involves the coupling of the newly formed Grignard reagent with the starting vinylic bromide. To minimize this, add the vinylic bromide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[4] Maintaining a moderate reaction temperature is also crucial, as higher temperatures can favor the coupling reaction.[4]
Incomplete Reaction Ensure the magnesium is highly activated and present in a slight excess (e.g., 1.2 equivalents).[2] After the addition of the vinylic bromide, allow for a sufficient reaction time (e.g., reflux for 30-60 minutes) to ensure complete consumption of the starting material.[2][5]
Quenching of Grignard Reagent The Grignard reagent is a strong base and will be quenched by any protic source. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Check all starting materials for acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing vinylmagnesium bromide?

A1: Tetrahydrofuran (THF) is the recommended solvent for the preparation of Grignard reagents from vinylic bromides.[2][6] THF is a more effective coordinating solvent than diethyl ether, which helps to stabilize the Grignard reagent and facilitates the reaction with less reactive halides.[3]

Q2: How can I activate the magnesium turnings for the reaction?

A2: Several methods can be used to activate the magnesium surface and remove the passivating oxide layer.

Activation MethodDescription
Iodine Add a small crystal of iodine to the magnesium. The disappearance of the purple color indicates activation.[1]
1,2-Dibromoethane A small amount of 1,2-dibromoethane can be added to the magnesium suspension. It reacts to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh magnesium surface.[7]
Mechanical Activation Stirring the magnesium turnings vigorously in the dry flask can help to break up the oxide layer.

Q3: What is the Wurtz coupling side reaction and how can I minimize it?

A3: The Wurtz coupling reaction is a significant side reaction where the formed vinylmagnesium bromide reacts with the starting vinyl bromide to produce 1,3-butadiene.[8][9]

To minimize Wurtz coupling:

  • Slow Addition: Add the vinyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the reaction with magnesium over the coupling reaction.[4]

  • Temperature Control: Maintain a moderate reaction temperature. The Grignard formation is exothermic, so cooling may be necessary to prevent overheating, which can promote the coupling reaction.[4]

  • Use of Catalysts: In some cases, the use of certain catalysts can suppress Wurtz coupling, although this is more common in cross-coupling reactions involving Grignard reagents rather than their formation.[10]

Q4: Can I store my vinylmagnesium bromide solution?

A4: While it is best to use the Grignard reagent immediately after preparation, it can be stored for a short period under a dry, inert atmosphere.[7] Be aware that upon cooling, some of the Grignard reagent may precipitate out of solution.[7] Before use, the solution should be warmed to redissolve the precipitate.[7] It is also advisable to titrate the Grignard solution before use to determine its exact concentration, especially after storage.

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide in THF

This protocol is adapted from a reliable synthetic procedure.[2]

Materials:

  • Magnesium turnings (1.2 g atoms)

  • Vinyl bromide (1.3 moles)

  • Anhydrous Tetrahydrofuran (THF)

  • Initiator (e.g., a small crystal of iodine or 0.5 mL of methyl iodide) (optional)[2]

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings.

  • Add enough anhydrous THF to cover the magnesium.

  • Begin stirring and add a small amount of vinyl bromide (approx. 5 mL) to initiate the reaction. If the reaction does not start, add the initiator.[2]

  • Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining vinyl bromide, dissolved in THF, dropwise at a rate that maintains a moderate reflux.[2]

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.[2]

  • The resulting greyish solution is the vinylmagnesium bromide reagent.

Yield: This procedure can yield a solution of vinylmagnesium bromide of at least 90% concentration.[7] Subsequent reactions using this reagent have reported overall product yields of 74-91%.[2]

Visualizations

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction with Vinylic Bromide cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_glass Flame-dry Glassware prep_reagents Use Anhydrous Solvents & Reagents add_mg Add Mg Turnings to Flask prep_reagents->add_mg add_thf Add Anhydrous THF add_mg->add_thf activate_mg Activate Mg (Iodine/1,2-Dibromoethane) add_thf->activate_mg add_vinyl_bromide Slowly Add Vinylic Bromide Solution activate_mg->add_vinyl_bromide reflux Reflux to Completion add_vinyl_bromide->reflux quench Quench Reaction (e.g., with sat. NH4Cl) reflux->quench extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify Product extract->dry_purify analyze Analyze Yield and Purity dry_purify->analyze Troubleshooting_Logic Troubleshooting Logic for Failed Grignard Reaction start Reaction Fails to Initiate check_moisture Are all reagents and glassware completely dry? start->check_moisture check_activation Was the magnesium activated? check_moisture->check_activation Yes dry_reagents Action: Rigorously dry all components. check_moisture->dry_reagents No activate_mg Action: Activate Mg with I2 or 1,2-dibromoethane. check_activation->activate_mg No success Reaction Initiates check_activation->success Yes dry_reagents->start Retry activate_mg->start Retry

References

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during nucleophilic substitution reactions on 2-bromopent-1-ene.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on this compound exceptionally difficult compared to its saturated analog, 2-bromopentane?

A: The difficulty arises because this compound is a vinylic halide, meaning the bromine atom is directly attached to an sp²-hybridized carbon of a double bond. Standard nucleophilic substitution mechanisms (SN1 and SN2) are highly disfavored for vinylic halides for the following reasons:

  • SN1 Inactivity: The SN1 mechanism requires the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and energetically unfavorable to form.[1][2]

  • SN2 Hindrance: The SN2 mechanism involves a backside attack by the nucleophile. In a vinylic halide, this approach is sterically hindered by the molecule's geometry.[3] Furthermore, the electron-rich π-bond of the alkene repels the incoming electron-rich nucleophile, preventing it from reaching the electrophilic carbon.[1][2] The carbon-bromine bond also has a partial double bond character due to resonance, making it stronger and harder to break.[1]

Q2: What are the primary competing side reactions when attempting substitution on this compound?

A: The most common competing reaction is elimination (E2) , especially when using a strong base, which can lead to the formation of an alkyne (pent-1-yne).[4] Even though standard substitution is difficult, a strong base can abstract a proton from the adjacent carbon, leading to the elimination of HBr.[4] Factors like high temperature and the use of strongly basic nucleophiles (e.g., alkoxides) will significantly favor elimination over substitution.[5][6]

Q3: What type of solvent is recommended for performing reactions on vinylic halides?

A: For reactions that can proceed, such as catalyzed pathways, polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are generally preferred.[7] These solvents can dissolve ionic reagents but do not form a tight "cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive.[7][8] In contrast, polar protic solvents (e.g., water, ethanol) can stabilize the nucleophile too much, reducing its reactivity, and may favor SN1/E1 pathways in substrates where those mechanisms are possible.[7]

Q4: How does temperature influence the reaction outcome?

A: Higher temperatures generally favor elimination reactions over substitution reactions.[5] This is primarily due to entropy; elimination reactions often produce more product molecules than substitution reactions, leading to a greater increase in disorder (positive entropy change). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[5] Therefore, to maximize the chances of substitution, reactions should be run at the lowest effective temperature.

Q5: Are there alternative strategies to achieve nucleophilic substitution on this compound?

A: Yes. Since conventional SN1/SN2 pathways are not viable, transition metal-catalyzed cross-coupling reactions are the most effective strategies. These methods proceed through different mechanisms that avoid the formation of unstable vinylic cations and do not require backside attack. Common successful approaches include:

  • Palladium-catalyzed couplings: Reactions like the Buchwald-Hartwig amination (for N-nucleophiles) or Sonogashira coupling (for alkynyl nucleophiles) are powerful methods for forming new bonds at sp² carbons.[9][10][11]

  • Copper-catalyzed couplings: Copper-based catalysts, often in combination with ligands like amino acids or diamines, can effectively facilitate the coupling of vinylic halides with a variety of nucleophiles.[12][13][14] These are often referred to as Ullmann-type reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of substituted pent-1-ene derivatives from this compound.

Problem 1: No Reaction or Very Low Conversion

If you observe that your starting material is largely unreacted, consider the following causes and solutions.

Possible CauseRecommended Solution
Inappropriate Reaction Conditions Standard SN1/SN2 conditions are ineffective for vinylic halides.[15] Solution: Switch to a transition metal-catalyzed protocol (e.g., Palladium or Copper catalysis). This is the most likely path to success.
Weak Nucleophile The chosen nucleophile may not be strong enough to participate even in a catalyzed reaction. Solution: Use a more potent nucleophile. Anionic nucleophiles are generally more reactive than their neutral counterparts (e.g., RO⁻ is stronger than ROH).[16]
Incorrect Solvent Choice The solvent may be hindering the reaction. Polar protic solvents can solvate and deactivate the nucleophile.[7] Solution: Use a polar aprotic solvent such as DMF, DMSO, or Acetone to enhance nucleophilicity.[8]
Low Reaction Temperature While high temperatures are to be avoided, the reaction may have a significant activation energy that is not being overcome. Solution: If using a catalyzed system, moderately increase the temperature in increments (e.g., from 60°C to 80°C) and monitor the reaction progress.
Problem 2: Major Product is the Elimination Byproduct (Pent-1-yne)

If your analysis shows that the desired substitution product is minor and an elimination product predominates, use the following guidance.

Possible CauseRecommended Solution
High Reaction Temperature High temperatures thermodynamically favor elimination over substitution.[5] Solution: Reduce the reaction temperature. It is better to have a slower reaction that yields the correct product than a fast one that yields the wrong one.
Strongly Basic Nucleophile Many strong nucleophiles are also strong bases (e.g., ethoxide, tert-butoxide).[17] These will preferentially act as bases, causing elimination. Solution: Select a nucleophile that is a weak base but a strong nucleophile. Good candidates include azide (B81097) (N₃⁻), cyanide (CN⁻), or halides (I⁻).[17]
Sterically Hindered Nucleophile/Base Bulky bases, such as potassium tert-butoxide, are specifically designed to favor elimination over substitution.[6] Solution: Avoid using sterically hindered reagents if substitution is the desired outcome.

Experimental Protocols

Given the inertness of this compound to standard substitution, a catalyzed approach is necessary. Below is a general protocol for a copper-catalyzed substitution, which is often more cost-effective and practical than palladium-based systems for certain nucleophiles.

General Protocol for Copper-Catalyzed Nucleophilic Substitution

This protocol is a generalized starting point and must be optimized for specific nucleophiles.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., L-proline or N,N'-Dimethylethylenediamine, 10-20 mol%), and the nucleophile (1.2 - 1.5 equivalents).

  • Solvent and Substrate Addition: Add dry, degassed polar aprotic solvent (e.g., DMSO or DMF). Stir the mixture for 15-30 minutes to allow for complex formation. Add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120°C). Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography or distillation.

Visualizations

Troubleshooting Workflow

G Start Start Experiment Check_Yield Low Yield or No Reaction? Start->Check_Yield Check_Product Wrong Product (e.g., Elimination)? Check_Yield->Check_Product No Check_Mechanism Are you using standard SN1/SN2 conditions? Check_Yield->Check_Mechanism Yes Check_Temp Is the temperature > 80°C? Check_Product->Check_Temp Yes Use_Catalyst Implement a Pd or Cu catalyzed protocol. Check_Mechanism->Use_Catalyst Yes Check_Solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? Check_Mechanism->Check_Solvent No Success Problem Solved Use_Catalyst->Success Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Solvent->Success Yes Change_Solvent->Success Lower_Temp Lower reaction temperature. Check_Temp->Lower_Temp Yes Check_Base Is the nucleophile a strong base (e.g., RO⁻)? Check_Temp->Check_Base No Lower_Temp->Success Check_Base->Success No Change_Nu Use a non-basic nucleophile (e.g., N₃⁻, CN⁻). Check_Base->Change_Nu Yes Change_Nu->Success

Caption: A troubleshooting decision tree for nucleophilic substitution on this compound.

Catalyzed Reaction Workflow

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Flask Schlenk Flask Add_Cat Add CuI + Ligand Flask->Add_Cat Add_Nu Add Nucleophile + Solvent Add_Cat->Add_Nu Add_Substrate Add this compound Add_Nu->Add_Substrate Heat Heat & Stir (e.g., 80-120°C) Add_Substrate->Heat Monitor Monitor via TLC / GC-MS Heat->Monitor Quench Quench (aq. NH₄Cl) Monitor->Quench Extract Extract (e.g., EtOAc) Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for a copper-catalyzed substitution reaction.

References

Technical Support Center: Separation of 2-Bromopent-1-ene Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Bromopent-1-ene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: When synthesizing or working with this compound, you may encounter several positional and geometric isomers. The most common isomers include:

  • Positional Isomers: These isomers have the same molecular formula (C₅H₉Br) but differ in the location of the bromine atom and the double bond. Examples include 1-Bromopent-2-ene, 3-Bromopent-1-ene, and 2-Bromopent-2-ene.

  • Geometric Isomers: For isomers with a double bond that is not in the terminal position, such as 1-Bromopent-2-ene and 2-Bromopent-2-ene, E/Z (cis/trans) isomers can exist.

  • Enantiomers: If a chiral center is present in any of the isomers, they can exist as a pair of enantiomers. For instance, if the synthesis results in 3-bromo-1-pentene, the carbon atom to which the bromine is attached is a chiral center, leading to (R)-3-bromo-1-pentene and (S)-3-bromo-1-pentene. The separation of enantiomers requires a chiral stationary phase.[1]

Q2: Which chromatographic technique is best suited for separating this compound isomers?

A2: Gas chromatography (GC) is generally the preferred method for separating volatile, thermally stable compounds like brominated pentenes. For resolving positional and geometric isomers, a capillary GC with a mid-polarity stationary phase is often effective.[2] For the separation of enantiomers, a chiral GC column is necessary.[3] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile isomers or when preparative separation is required.[1]

Q3: What type of GC column is recommended for the separation of this compound positional isomers?

A3: A capillary column with a mid-polarity stationary phase, such as one containing phenyl or cyanopropyl functional groups, is a good starting point. These columns provide a different selectivity compared to non-polar phases and can effectively separate isomers based on differences in their polarity and boiling points. A column with a length of 30-60 meters and a narrow internal diameter (e.g., 0.25 mm) will provide the high efficiency needed for resolving closely eluting isomers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Splitting 1. Improper Injection Technique: A slow or jerky manual injection can cause the sample to be introduced as multiple bands.[4] 2. Solvent/Stationary Phase Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can lead to poor peak focusing.[5] 3. Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.[6] 4. Condensation in the Injector: If the injector temperature is too low, higher boiling point isomers may condense and re-vaporize, leading to split peaks.1. Improve Injection Technique: Use a smooth, rapid injection motion. An autosampler is recommended for better reproducibility.[7] 2. Solvent and Phase Compatibility: Ensure the sample solvent is compatible with the GC column's stationary phase. For example, using a non-polar solvent with a polar column can cause issues.[5] 3. Reduce Injection Volume: Decrease the amount of sample injected or use a higher split ratio. 4. Optimize Injector Temperature: Increase the injector temperature to ensure complete and rapid vaporization of the sample.
Peak Tailing 1. Active Sites: The presence of active sites in the injector liner or at the head of the column can interact with the bromine atom in the analytes. 2. Column Contamination: Non-volatile residues from previous injections can accumulate and interact with the sample. 3. Low Injector or Column Temperature: Insufficient temperature can lead to incomplete vaporization or slow elution, causing tailing.1. Use Deactivated Liners and Columns: Employ deactivated injector liners and high-quality, inert GC columns. 2. Regular Maintenance: Trim the first few centimeters of the column and replace the injector liner and septum regularly.[5] 3. Increase Temperatures: Optimize the injector and column temperatures to ensure efficient elution.
Shifting Retention Times 1. Fluctuations in Carrier Gas Flow Rate: Inconsistent flow rates will cause retention times to vary between runs.[8] 2. Column Temperature Variations: Even small changes in the oven temperature can affect retention times.[9] 3. Column Aging: Over time, the stationary phase can degrade, leading to changes in retention characteristics.1. Check for Leaks and Ensure Stable Flow: Regularly check for leaks in the gas lines and ensure the electronic pressure control (EPC) is functioning correctly.[8] 2. Verify Oven Temperature: Calibrate the GC oven temperature periodically. 3. Condition the Column: Properly condition a new column before use and periodically bake out the column to remove contaminants.
Poor Resolution of Isomers 1. Inappropriate Stationary Phase: The column's stationary phase may not have the right selectivity for the isomers.[10] 2. Suboptimal Temperature Program: A fast temperature ramp may not provide enough time for the isomers to separate. 3. Carrier Gas Flow Rate is Too High or Too Low: The linear velocity of the carrier gas affects column efficiency.1. Select a Different Column: Try a column with a different polarity. For alkene isomers, columns with some aromatic character can improve separation.[10] 2. Optimize Temperature Program: Use a slower temperature ramp or an isothermal period at a temperature that provides the best separation. 3. Optimize Carrier Gas Flow: Determine the optimal linear velocity for your carrier gas and column dimensions.

Quantitative Data Summary

The following table presents illustrative data for the gas chromatographic separation of this compound and its common positional isomers. Please note that these are example values and actual results will depend on the specific instrument and conditions used.

Compound Isomer Type Hypothetical Retention Time (min) Relative Retention Time (to this compound) Peak Area (%) Resolution (Rs)
3-Bromopent-1-enePositional8.520.9515-
This compound-9.001.00602.1
(E)-1-Bromopent-2-enePositional/Geometric9.751.08103.2
(Z)-1-Bromopent-2-enePositional/Geometric10.101.1251.6
2-Bromopent-2-enePositional10.831.20103.5

Experimental Protocol: GC-MS Analysis of this compound Isomers

This protocol outlines a general method for the separation and identification of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Dissolve the sample containing this compound isomers in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.[11]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a mid-polarity column like DB-17ms.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

3. Data Analysis

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of brominated compounds will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent filter Filter Sample (0.22 µm) dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample (1 µL) vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (Retention Time & Mass Spectra) detect->identify quantify Peak Integration & Quantification identify->quantify report Generate Report quantify->report

Figure 1. Experimental workflow for the GC-MS analysis of this compound isomers.

References

Preventing elimination side reactions with 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromopent-1-ene Reactions

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related isomers. The focus is on preventing undesired elimination side reactions to maximize the yield of the target substitution products.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a nucleophilic substitution on this compound, but I'm only observing elimination products or no reaction. Why is this happening?

A: You are likely encountering challenges due to the inherent structure of this compound. It is a vinylic halide, meaning the bromine atom is attached directly to an sp²-hybridized carbon of the double bond. Standard nucleophilic substitution reactions (SN1 and SN2) are generally not feasible for vinylic halides for several reasons:

  • High Bond Strength: The C-Br bond is stronger and shorter than in an alkyl halide due to the increased s-character of the sp² carbon.

  • SN1 Inviability: The SN1 pathway would require the formation of a highly unstable and high-energy vinylic carbocation.

  • SN2 Difficulty: The SN2 backside attack is sterically hindered by the molecule's geometry, and the transition state is energetically unfavorable.[1]

In the presence of a strong base, vinylic halides readily undergo elimination (dehydrohalogenation) to form alkynes. This is often the preferred and dominant reaction pathway.

Q2: How can I form a new carbon-carbon or carbon-heteroatom bond at the vinylic position of this compound if standard substitution fails?

A: For vinylic halides, modern cross-coupling reactions catalyzed by transition metals are the methods of choice. These reactions avoid the harsh conditions that favor elimination and are highly efficient for forming the desired bonds. Consider the following powerful alternatives:

  • Suzuki Coupling: Reacts the vinylic bromide with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst and a base. This is a versatile method for creating new C-C bonds.[2][3][4][5]

  • Heck Reaction: Couples the vinylic bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[6][7][8][9]

  • Sonogashira Coupling: Reacts the vinylic bromide with a terminal alkyne using palladium and copper co-catalysts to produce conjugated enynes.[10][11][12][13][14]

These methods offer broad functional group tolerance and proceed under mild conditions, making them ideal for complex molecule synthesis.

cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products This compound This compound Strong Base Strong Base This compound->Strong Base E2 Elimination Pd Catalyst + Nucleophile Pd Catalyst + Nucleophile This compound->Pd Catalyst + Nucleophile e.g., Suzuki, Heck, Sonogashira No Reaction (SN1/SN2) No Reaction (SN1/SN2) This compound->No Reaction (SN1/SN2) Standard Nu:- Pentyne (Elimination) Pentyne (Elimination) Strong Base->Pentyne (Elimination) Cross-Coupling Product (Substitution) Cross-Coupling Product (Substitution) Pd Catalyst + Nucleophile->Cross-Coupling Product (Substitution)

Caption: Reaction pathways for the vinylic halide this compound.
Q3: It's possible I misidentified my substrate and am actually using 2-bromopentane (B28208). How do I prevent elimination in this case?

A: This is a very common and critical challenge. 2-Bromopentane is a secondary alkyl halide, which can undergo all four major reaction pathways: SN1, SN2, E1, and E2.[15][16] Preventing the E2 (bimolecular elimination) and E1 (unimolecular elimination) side reactions is key to maximizing the yield of your desired substitution product. The outcome of the reaction is determined by a competition between these pathways, which you can control by carefully selecting the reaction conditions.

Troubleshooting Guide: Preventing Elimination with 2-Bromopentane

This guide addresses the common issue of obtaining pentene isomers (from elimination) instead of the desired substitution product when working with 2-bromopentane.

Issue: My reaction with 2-bromopentane yields a high percentage of 1-pentene (B89616) and 2-pentene.

This indicates that elimination (E1 or E2) is outcompeting substitution (SN1 or SN2). The following factors are critical for shifting the balance toward substitution.

1. Choice of Nucleophile/Base:

  • Problem: You are using a strong, sterically hindered base (e.g., potassium tert-butoxide, KOtBu) or a strong, unhindered base (e.g., sodium ethoxide, NaOEt; sodium hydroxide (B78521), NaOH).

  • Why it Happens: Strong bases preferentially abstract a proton, initiating the E2 pathway.[15][16][17] Bulky bases are too large to efficiently perform a backside attack for SN2, so they function almost exclusively as bases. Even strong, non-bulky bases like hydroxide and alkoxides give predominantly E2 products with secondary halides.[18][19]

  • Solution: Use a reagent that is a good nucleophile but a weak base . This is the most effective way to promote the SN2 pathway.

    • Excellent Choices: Halide ions (I⁻, Br⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), thiolates (RS⁻).

    • Avoid: Hydroxides (OH⁻), alkoxides (RO⁻), amides (NH₂⁻).

2. Reaction Temperature:

  • Problem: The reaction is being run at elevated temperatures ("heat", reflux).

  • Why it Happens: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable at higher temperatures. Therefore, increasing the temperature consistently favors elimination over substitution.[20][21][22][23][24]

  • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature or even 0 °C is sufficient for SN2 reactions with good nucleophiles. Avoid heating the reaction unless absolutely necessary.

3. Choice of Solvent:

  • Problem: You are using a polar protic solvent (e.g., water, ethanol, methanol).

  • Why it Happens: Polar protic solvents can stabilize the carbocation intermediate of the SN1/E1 pathways and can also solvate the nucleophile, reducing its potency for SN2. Since SN1 and E1 pathways always compete, using these solvents will inevitably produce some elimination product.[15]

  • Solution: To favor the SN2 pathway, use a polar aprotic solvent . These solvents solvate the cation but leave the anion (the nucleophile) relatively "bare" and highly reactive.

Data Presentation: Optimizing for Substitution (SN2)

The following table summarizes the conditions that favor SN2 over E2 for a secondary alkyl halide like 2-bromopentane.

FactorCondition to Favor Substitution (SN2)Condition to Favor Elimination (E2)Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻, RS⁻)Strong base (e.g., OH⁻, RO⁻) or a bulky strong base (t-BuO⁻)Weak bases are less likely to abstract a proton, promoting nucleophilic attack instead.[17]
Temperature Low temperature (e.g., 0-25 °C)High temperature ("Heat", reflux)Elimination is entropically favored and its rate increases more significantly with temperature than substitution.[22][24]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Polar protic (e.g., Ethanol, Water) can promote E2 with strong bases.Polar aprotic solvents enhance nucleophilicity for SN2, while protic solvents can solvate nucleophiles and facilitate proton transfers in elimination.[25]
Substrate Sterics Less hindered secondary carbonMore hindered secondary carbonWhile 2-bromopentane is fixed, increased steric hindrance around the reaction center disfavors the crowded SN2 transition state.

Note: For reactions of 2-bromopentane with strong bases like NaOEt in ethanol, the E2 product can be as high as 82% even at 25 °C, increasing to over 91% at 80 °C.[24]

cluster_start Start cluster_conditions Decision Logic cluster_products Major Pathway 2-Bromopentane + Reagent 2-Bromopentane + Reagent Base_Strength Strong Base? 2-Bromopentane + Reagent->Base_Strength Temperature High Temp? Base_Strength->Temperature Yes Nucleophile Good Nu, Weak Base? Base_Strength->Nucleophile No E2_Product E2 Favored Temperature->E2_Product Yes Temperature->E2_Product No (Still major) SN2_Product SN2 Favored Temperature->SN2_Product No Nucleophile->Temperature Yes

Caption: Decision logic for favoring SN2 vs. E2 with 2-bromopentane.

Experimental Protocols

Protocol: Synthesis of 2-Azidopentane (SN2 Favored)

This protocol details a representative nucleophilic substitution on 2-bromopentane using sodium azide, a good nucleophile and weak base, under conditions designed to minimize elimination.

Materials:

  • 2-bromopentane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

  • Addition: Add 2-bromopentane (1.0 equivalent) to the stirred solution at room temperature (20-25 °C).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours. Note: Avoid heating to prevent elimination.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude 2-azidopentane can be purified by vacuum distillation if necessary.

Start Combine NaN3 and 2-Bromopentane in DMF at Room Temp React Stir 12-24h Monitor by TLC/GC Start->React Quench Quench with Ether and NaHCO3(aq) React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (MgSO4), Filter, Concentrate Wash->Dry Purify Purify via Vacuum Distillation Dry->Purify

Caption: General experimental workflow for an SN2 reaction on 2-bromopentane.

References

Technical Support Center: Troubleshooting Low Reactivity of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions with 2-Bromopent-1-ene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common reactivity issues encountered during synthesis.

This resource provides answers to frequently asked questions, detailed troubleshooting guides with comparative data, optimized experimental protocols as starting points, and workflow diagrams to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or resulting in a low yield?

A1: Low reactivity of this compound, a 1,1-disubstituted vinyl bromide, in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) is a common issue. Several factors can contribute to this:

  • Inefficient Oxidative Addition: The rate-limiting step in many palladium-catalyzed cross-couplings is the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond. The propyl group adjacent to the bromine in this compound can create steric hindrance, slowing this crucial step.

  • Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered substrate. The choice of ligand is critical; bulky and electron-rich phosphine (B1218219) ligands are often required to promote oxidative addition.

  • Inappropriate Base or Solvent: The base is essential for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizing the HBr generated. The solvent influences the solubility of reactants and the stability and activity of the catalyst. An incompatible base/solvent system can halt the catalytic cycle.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Failure to maintain a properly inert atmosphere can lead to catalyst decomposition (often observed as the formation of palladium black) and termination of the reaction.

  • Low Reaction Temperature: Sufficient thermal energy is often required to overcome the activation barrier for the oxidative addition of sterically hindered vinyl bromides.

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of the final product.

Side Reaction Common Cause Proposed Solution Relevant Reaction Type
Protodeboronation Hydrolysis of the boronic acid coupling partner, often promoted by excessive water, high temperatures, or certain bases.Use a more stable boronic ester (e.g., pinacol (B44631) ester), minimize water content by using anhydrous solvents, or use a non-aqueous base like K₃PO₄.Suzuki
Homocoupling (Glaser Coupling) Oxidative coupling of the alkyne partner, especially in the presence of a copper co-catalyst and oxygen.Rigorously degas all solvents and the reaction mixture. If the problem persists, switch to a copper-free Sonogashira protocol.Sonogashira
Hydrodehalogenation Replacement of the bromine atom with a hydrogen atom from a solvent or reagent.Ensure all reagents are pure and select a solvent that is less likely to act as a hydrogen donor.General
Catalyst Decomposition High reaction temperatures or presence of oxygen can cause the palladium catalyst to precipitate as inactive palladium black.Maintain a strict inert atmosphere (N₂ or Ar). If decomposition occurs at high temperatures, screen more stable catalysts/ligands that operate at lower temperatures.General

Troubleshooting Guide: Low Product Yield

If you are experiencing low to no yield, a systematic approach to optimizing the reaction conditions is necessary. The following table provides a hierarchy of parameters to investigate.

Parameter Problem Indication Recommended Action Rationale
1. Inert Atmosphere Starting material is recovered, potential formation of palladium black.Ensure rigorous degassing of solvents (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 min). Maintain a positive pressure of N₂ or Ar throughout the reaction.The active Pd(0) catalyst is readily oxidized by O₂, rendering it inactive.
2. Catalyst & Ligand Slow or no consumption of starting material.Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).These ligands accelerate the rate-limiting oxidative addition step for hindered substrates and stabilize the active catalytic species.[1]
3. Base Selection Incomplete reaction, potential protodeboronation (Suzuki).Screen a range of bases. For Suzuki, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Sonogashira, organic amines like Et₃N or DIPA are common.The base's strength and solubility are critical for the transmetalation step and overall catalyst turnover.
4. Reaction Temperature Reaction is sluggish and does not go to completion.Gradually increase the reaction temperature in increments of 10-20 °C. For aryl/vinyl bromides, temperatures of 80-120 °C are common.Higher temperatures can provide the necessary activation energy for the oxidative addition step.
5. Solvent Choice Poor solubility of reagents, catalyst instability.Screen polar aprotic solvents like Dioxane, Toluene (B28343), or DMF. The choice is often linked to the base and temperature requirements.The solvent must fully dissolve all components and stabilize the catalytic intermediates.

Visualizing the Problem & Solution

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding cross-coupling reaction involving this compound.

G start Low Yield / No Reaction with this compound check_inert Verify Inert Atmosphere (Degas Solvents, N2/Ar) start->check_inert First Step change_ligand Optimize Catalyst/Ligand System (e.g., XPhos, SPhos, NHC) check_inert->change_ligand If still low yield success Successful Reaction check_inert->success Yield Improves change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) change_ligand->change_base If still low yield change_ligand->success Yield Improves increase_temp Increase Reaction Temperature (e.g., 80-120 °C) change_base->increase_temp If still low yield change_base->success Yield Improves change_solvent Screen Solvents (e.g., Dioxane, Toluene) increase_temp->change_solvent If still low yield increase_temp->success Yield Improves change_solvent->success Yield Improves

A decision tree for troubleshooting low cross-coupling yields.
The Challenge in the Suzuki-Miyaura Catalytic Cycle

For sterically hindered substrates like this compound, the oxidative addition of the palladium catalyst to the C-Br bond is often the bottleneck. Bulky, electron-rich ligands are essential to facilitate this step.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L2-Br pd0->pd2_complex  [SLOW STEP] Hindered by propyl group transmetalation Transmetalation pd2_intermediate R-Pd(II)L2-R' pd2_complex->pd2_intermediate pd2_intermediate->pd0 reductive_elimination Reductive Elimination product R-R' (Product) pd2_intermediate->product rbr R-Br (this compound) rbr->pd0 boronic R'-B(OR)2 + Base boronic->pd2_complex

Suzuki-Miyaura cycle highlighting the slow oxidative addition step.

General Experimental Protocols

The following protocols are provided as robust starting points for the optimization of cross-coupling reactions with this compound. Note: These are generalized procedures for sterically hindered vinyl bromides and should be optimized for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Hindered Substrates)

This protocol utilizes a bulky biarylphosphine ligand and a strong base, which are often effective for challenging vinyl bromides.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Aryl or Vinyl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Reagent Addition: Add the boronic acid, followed by anhydrous 1,4-dioxane.

  • Degassing: Degas the resulting suspension by bubbling argon through the solvent for 15-20 minutes.

  • Substrate Addition: Add this compound via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent the common side reaction of alkyne homocoupling.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Toluene or DMF

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • Setup: Add Pd(PPh₃)₂Cl₂ to a dried Schlenk flask under an inert atmosphere.

  • Solvent & Reagents: Add anhydrous toluene (or DMF), followed by triethylamine. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Substrate Addition: Add the terminal alkyne, followed by this compound, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove amine salts and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Storage and Stabilization of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals on the proper storage and stabilization of 2-Bromopent-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stabilizer for storing this compound?

A1: For long-term storage, the use of a free-radical inhibitor is highly recommended. Phenolic compounds are effective stabilizers for unsaturated organic molecules. The two most common and effective stabilizers for bromoalkenes and related compounds are Hydroquinone and Butylated Hydroxytoluene (BHT).[1][2][3]

Q2: What is the typical concentration of stabilizer that should be used?

A2: A typical concentration range for these stabilizers is 50-200 ppm (parts per million). It is crucial to ensure homogenous mixing of the stabilizer with this compound.

Q3: What are the ideal storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and dark place.[4] The recommended storage temperature is between 2°C and 8°C.[4] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[4]

Q4: What are the potential degradation pathways for this compound during storage?

A4: The primary degradation pathway for this compound is free-radical polymerization, initiated by exposure to light, heat, or oxygen.[1][5][6] Another potential degradation route is oxidation.[2][3] Over time, unstabilized this compound can also slowly decompose, potentially releasing hydrogen bromide (HBr), which can catalyze further degradation.

Q5: How can I tell if my this compound has degraded?

A5: Signs of degradation include a change in color (e.g., yellowing or browning), the formation of a precipitate or solid material (polymer), and a noticeable change in viscosity. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color change (yellowing/browning) of the solution. Oxidation or minor degradation.If the color change is slight, the product may still be usable for some applications. However, for sensitive reactions, it is advisable to purify the this compound by distillation before use. Ensure future storage is under an inert atmosphere and in a dark, cool environment.
Formation of a solid precipitate or increase in viscosity. Polymerization.The material is likely significantly degraded and should not be used. The polymer can be difficult to remove and may interfere with reactions. Dispose of the material according to your institution's hazardous waste protocols.
Inconsistent experimental results. Use of unstabilized or partially degraded this compound.Always use freshly opened or properly stored and stabilized this compound. If in doubt, check the purity using an appropriate analytical method (GC, NMR, or HPLC) before use.
Acrid odor. Possible decomposition and release of HBr.Handle the material in a well-ventilated fume hood. The presence of HBr indicates significant degradation. The material should be disposed of properly.

Stabilizer Selection and Performance

The choice of stabilizer can impact the long-term stability of this compound. Below is a summary of commonly used stabilizers and their typical performance.

StabilizerChemical StructureRecommended Concentration (ppm)Mechanism of ActionKey Advantages
Hydroquinone C₆H₄(OH)₂50 - 150Free-radical scavengerEffective at preventing polymerization.[1][5][6]
Butylated Hydroxytoluene (BHT) C₁₅H₂₄O100 - 200Free-radical scavengerGood solubility in organic compounds.[2][3]

Experimental Protocols

Protocol 1: Stabilization of this compound

Objective: To add a stabilizer to unstabilized this compound for long-term storage.

Materials:

  • This compound

  • Hydroquinone or Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane, optional)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle with a tight-fitting cap

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Prepare a stock solution of the stabilizer (optional but recommended for accuracy):

    • Accurately weigh a small amount of the chosen stabilizer (e.g., 10 mg of Hydroquinone).

    • Dissolve it in a known volume of an anhydrous solvent (e.g., 10 mL of dichloromethane) in a volumetric flask to create a stock solution (e.g., 1 mg/mL).

  • Calculate the required volume of stabilizer stock solution:

    • Determine the desired final concentration of the stabilizer in the this compound (e.g., 100 ppm).

    • Calculate the volume of the stock solution needed to achieve this concentration in your volume of this compound.

  • Add the stabilizer to the this compound:

    • Place the this compound in a clean, dry amber glass bottle.

    • Add the calculated volume of the stabilizer stock solution.

    • If not using a stock solution, add the pre-weighed amount of solid stabilizer directly.

  • Ensure thorough mixing:

    • Add a magnetic stir bar and stir the solution for 15-20 minutes to ensure the stabilizer is completely dissolved and evenly distributed.

  • Inert the atmosphere and store:

    • Remove the stir bar.

    • Flush the headspace of the bottle with a gentle stream of nitrogen or argon for 1-2 minutes.

    • Quickly and tightly seal the bottle.

    • Store the stabilized this compound at 2-8°C in a dark location.

Protocol 2: Monitoring the Stability of this compound by Gas Chromatography (GC)

Objective: To assess the purity of this compound and detect the presence of degradation products over time.

Materials:

  • Stabilized and unstabilized samples of this compound stored under various conditions.

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-1 or DB-5).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Autosampler vials with septa.

  • Anhydrous solvent for dilution (e.g., hexane (B92381) or dichloromethane).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

    • Transfer the solution to an autosampler vial.

  • GC Method Parameters (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/minute (constant flow).

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample onto the GC system.

    • Record the chromatogram.

    • The purity of the this compound can be determined by the relative peak area of the main component.

    • The appearance of new peaks, particularly at higher retention times, may indicate the formation of polymers or other degradation products.

  • Data Interpretation:

    • Compare the chromatograms of samples stored under different conditions (e.g., stabilized vs. unstabilized, refrigerated vs. room temperature) to evaluate the effectiveness of the stabilization and storage protocol. A decrease in the main peak area and the emergence of new peaks over time are indicative of degradation.

Visualizations

StabilizerSelection cluster_storage Storage of this compound Compound This compound Degradation Degradation Risk (Polymerization, Oxidation) Compound->Degradation Exposure to light, heat, O₂ Stabilizer Add Stabilizer Degradation->Stabilizer Mitigation Storage Store at 2-8°C Inert Atmosphere, Dark Stabilizer->Storage for long-term stability

Caption: Logical workflow for the stabilization of this compound.

ExperimentalWorkflow cluster_workflow Stability Testing Workflow Start Prepare Samples (Stabilized & Unstabilized) Store Store under varied conditions (Temp, Light) Start->Store Analyze Analyze periodically using GC/NMR/HPLC Store->Analyze Evaluate Evaluate Purity & Degradation Products Analyze->Evaluate End Determine Optimal Storage Conditions Evaluate->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Analysis of 2-Bromopent-1-ene via NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 2-Bromopent-1-ene.

Troubleshooting Guide

Q1: My ¹H NMR spectrum of this compound shows more than the expected five sets of signals. What are the likely impurities?

A1: The presence of additional signals in your ¹H NMR spectrum strongly suggests the presence of isomeric impurities. Common isomers that can arise during the synthesis of this compound include (E)-1-bromopent-2-ene, (Z)-1-bromopent-2-ene, and 3-bromopent-1-ene. Each of these isomers will have a distinct set of proton signals. Refer to the data table below to compare the chemical shifts and coupling patterns of your unknown signals with those of the potential impurities.

Q2: I am having trouble distinguishing between the vinylic protons of this compound and its isomers. How can I differentiate them?

A2: The vinylic protons (those attached to the double bond) are key reporters for identifying the specific isomer.

  • This compound: You should observe two distinct signals for the terminal =CH₂ protons, typically appearing as singlets or narrow doublets in the range of 5.4-5.6 ppm.

  • (E)- and (Z)-1-bromopent-2-ene: These isomers will show two coupled vinylic protons (=CH-) further downfield, typically between 5.6 and 5.9 ppm. The key to distinguishing between the E (trans) and Z (cis) isomers lies in the coupling constant (J-value) between these two protons. The trans isomer will exhibit a larger coupling constant (typically ~15 Hz) compared to the cis isomer (~9-12 Hz).

  • 3-bromopent-1-ene: This isomer will also show characteristic vinylic proton signals for a terminal alkene, but the signal for the proton on the carbon bearing the bromine (-CHBr-) will be a distinct multiplet around 4.7 ppm.

Q3: The integration of my proton signals does not match the expected ratios for pure this compound. What does this indicate?

A3: A discrepancy in the integration values is a clear indication of the presence of impurities. By carefully analyzing the integration of both the signals for this compound and the unknown peaks, you can determine the relative molar ratio of the main compound to each impurity. For example, if the integral of a characteristic proton of an impurity is 10% of a proton from your main compound, you have approximately a 10% impurity.

Q4: My ¹³C NMR spectrum has unexpected peaks. How can I use this to identify the impurities?

A4: The ¹³C NMR spectrum is an excellent tool for confirming the presence of isomers, as each carbon in a unique chemical environment will give a distinct signal. The chemical shifts of the sp² hybridized carbons (the double bond carbons) are particularly informative.

  • This compound: Expect to see a signal for the quaternary carbon bearing the bromine (C2) around 128 ppm and the terminal methylene (B1212753) carbon (C1) around 118 ppm.

  • 1-Bromopent-2-ene isomers: These will have two signals for the sp² carbons in the region of 125-135 ppm.

  • 3-Bromopent-1-ene: This isomer will show sp² carbon signals for the terminal alkene and a distinct signal for the carbon attached to the bromine (C3) at a higher field (more shielded) compared to the bromo-substituted carbons of the other isomers.

Refer to the ¹³C NMR data table for a detailed comparison of chemical shifts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities are typically isomers formed during the synthesis, such as (E)-1-bromopent-2-ene, (Z)-1-bromopent-2-ene, and 3-bromopent-1-ene. Starting materials or residual solvents may also be present.

Q2: How can I prepare my this compound sample for NMR analysis?

A2: A detailed protocol for sample preparation is provided in the "Experimental Protocols" section below. In general, you will dissolve a small amount of your sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transfer it to an NMR tube.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A3: The expected chemical shifts, multiplicities, and coupling constants for this compound and its common impurities are summarized in the data tables provided in the "Data Presentation" section.

Q4: Can I use NMR to quantify the amount of each impurity in my sample?

A4: Yes, ¹H NMR can be used for quantitative analysis (qNMR). By integrating the signals of the main compound and the impurities, and comparing them to an internal standard of known concentration, you can determine the concentration of each species in your sample.

Q5: Are there any other analytical techniques that can complement NMR for impurity identification?

A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique. GC can separate the different isomers, and the mass spectrometer will provide the mass-to-charge ratio of each component, confirming that the impurities are indeed isomers of your target compound.

Data Presentation

Table 1: ¹H NMR Data for this compound and Potential Impurities (in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1a (=CH₂)~5.55s-
H1b (=CH₂)~5.38s-
H3 (-CH₂-)~2.35t7.5
H4 (-CH₂-)~1.55sextet7.5
H5 (-CH₃)~0.95t7.5
(E)-1-bromopent-2-ene H2 (=CH-)~5.75m-
H3 (=CH-)~5.65m-
H1 (-CH₂Br)~3.95d6.0
H4 (-CH₂-)~2.05q7.0
H5 (-CH₃)~1.00t7.0
(Z)-1-bromopent-2-ene H2 (=CH-)~5.85m-
H3 (=CH-)~5.60m-
H1 (-CH₂Br)~4.00d7.0
H4 (-CH₂-)~2.10q7.5
H5 (-CH₃)~1.05t7.5
3-Bromopent-1-ene H1 (=CH₂)~5.80m-
H2 (=CH-)~5.10m-
H3 (-CHBr-)~4.70q7.0
H4 (-CH₂-)~1.90m-
H5 (-CH₃)~1.05t7.5

Table 2: ¹³C NMR Data for this compound and Potential Impurities (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C1 (=CH₂)~118.0
C2 (=CBr-)~128.0
C3 (-CH₂-)~40.0
C4 (-CH₂-)~22.0
C5 (-CH₃)~13.5
(E)-1-bromopent-2-ene C1 (-CH₂Br)~35.0
C2 (=CH-)~130.0
C3 (=CH-)~132.0
C4 (-CH₂-)~25.0
C5 (-CH₃)~13.0
(Z)-1-bromopent-2-ene C1 (-CH₂Br)~30.0
C2 (=CH-)~129.0
C3 (=CH-)~131.0
C4 (-CH₂-)~25.5
C5 (-CH₃)~13.0
3-Bromopent-1-ene C1 (=CH₂)~140.0
C2 (=CH-)~116.0
C3 (-CHBr-)~55.0
C4 (-CH₂-)~30.0
C5 (-CH₃)~12.0

Experimental Protocols

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Cap the vial and gently swirl or vortex until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Sample Height: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for ¹H and ¹³C NMR analysis.

Mandatory Visualization

Impurity_Identification_Workflow cluster_start Sample Analysis cluster_analysis Spectral Interpretation cluster_decision Purity Assessment cluster_outcome Results cluster_impurity_id Impurity Characterization start Acquire ¹H and ¹³C NMR Spectra of this compound Sample process_1h Analyze ¹H NMR: - Number of signals - Chemical shifts - Multiplicities - Coupling constants - Integration start->process_1h process_13c Analyze ¹³C NMR: - Number of signals - Chemical shifts (esp. sp² region) start->process_13c decision Do spectra match reference data for pure this compound? process_1h->decision process_13c->decision pure Sample is Pure decision->pure Yes impure Impurities Detected decision->impure No compare Compare unknown signals to ¹H and ¹³C NMR data of potential isomeric impurities impure->compare quantify Quantify impurities using ¹H NMR integration compare->quantify

Caption: Workflow for the identification and quantification of impurities in this compound using NMR spectroscopy.

Validation & Comparative

Validating the Structure of 2-Bromopent-1-ene: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromopent-1-ene against its potential isomeric impurities. By presenting experimental and predicted spectral data, this document serves as a practical tool for the validation of this compound in a laboratory setting.

The structural elucidation of this compound, a versatile building block in organic synthesis, relies heavily on NMR spectroscopy. Its unique chemical structure gives rise to a characteristic spectral fingerprint in both ¹H and ¹³C NMR. However, during its synthesis or storage, several isomeric impurities can arise, making unequivocal identification challenging without a thorough understanding of the spectral differences. This guide contrasts the NMR data of this compound with that of its common isomers: 1-Bromopent-1-ene (E/Z), 1-Bromopent-2-ene (E/Z), and 3-Bromopent-1-ene.

Comparative NMR Data Analysis

To facilitate a clear comparison, the following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its key isomers. The data for this compound is based on predicted values, while the data for the isomers is based on available experimental values.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH1 (vinyl)H1' (vinyl)H2 (vinyl)H3H4H5
This compound (Predicted) 5.61 (s)5.42 (s)-2.35 (t)1.55 (sext)0.95 (t)
(E)-1-Bromopent-1-ene6.21 (dt)-6.05 (dt)2.11 (q)1.04 (t)-
(Z)-1-Bromopent-1-ene6.25 (dt)-5.92 (dt)2.55 (q)1.07 (t)-
(E)-1-Bromopent-2-ene--5.75 - 5.65 (m)5.60 - 5.50 (m)3.98 (d)2.05 (p)
3-Bromopent-1-ene5.85 (ddd)5.21 (d)5.17 (d)4.45 (q)1.95 (p)1.02 (t)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC1C2C3C4C5
This compound (Predicted) 119.5135.038.021.813.6
(E)-1-Bromopent-1-ene109.8138.128.112.9-
(Z)-1-Bromopent-1-ene108.3135.922.913.3-
(E)-1-Bromopent-2-ene34.5127.1135.525.512.3
3-Bromopent-1-ene117.2138.558.029.511.5

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for volatile organic compounds like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the liquid sample in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • For ¹H NMR:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 150 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G Workflow for this compound Structure Validation cluster_0 Sample Preparation cluster_3 Data Comparison & Validation A Obtain Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Analyze Chemical Shifts D->F G Analyze Coupling Patterns (1H) D->G H Analyze Number of Signals E->H I Compare with Predicted Data for this compound F->I J Compare with Experimental Data of Isomers F->J G->I G->J H->I H->J K Structure Confirmation I->K J->K

Caption: Logical workflow for the validation of this compound structure.

By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from its potential isomeric impurities, ensuring the quality and reliability of their research and development endeavors.

Comparative analysis of 2-Bromopent-1-ene and 1-Bromopent-2-ene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of two isomeric bromopentenes reveals significant differences in their behavior in nucleophilic substitution and elimination reactions. This guide provides a comparative analysis of 2-Bromopent-1-ene, a vinylic halide, and 1-Bromopent-2-ene, an allylic halide, supported by theoretical principles and experimental data.

The position of the bromine atom relative to the carbon-carbon double bond dictates the distinct reactivity of these two isomers. 1-Bromopent-2-ene, with the bromine atom on a carbon adjacent to the double bond, is classified as an allylic halide. In contrast, this compound, where the bromine is directly attached to one of the double-bonded carbons, is a vinylic halide. This structural difference has profound implications for their reaction pathways and rates.

Nucleophilic Substitution Reactions: A Tale of Two Reactivities

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The reactivity of the two bromopentene isomers in these reactions is vastly different, primarily due to the stability of the carbocation intermediates formed during SN1 reactions and the nature of the carbon-bromine bond.

1-Bromopent-2-ene (Allylic Halide): The More Reactive Isomer

1-Bromopent-2-ene readily undergoes nucleophilic substitution reactions through both SN1 and SN2 mechanisms. Its enhanced reactivity, particularly in SN1 reactions, is attributed to the formation of a resonance-stabilized allylic carbocation. When the bromide ion departs, the resulting positive charge is delocalized over two carbon atoms, significantly stabilizing the intermediate and lowering the activation energy for the reaction.

This compound (Vinylic Halide): The Less Reactive Isomer

Conversely, this compound is notoriously unreactive in nucleophilic substitution reactions under normal conditions. This inertness stems from two main factors. Firstly, the carbon-bromine bond has a partial double bond character due to resonance, making it stronger and more difficult to break. Secondly, the hypothetical vinylic carbocation that would be formed in an SN1 reaction is highly unstable, with the positive charge on an sp-hybridized carbon. SN2 reactions are also hindered due to the increased electron density of the double bond, which repels the incoming nucleophile.

Quantitative Comparison of Reactivity

While specific kinetic data for the direct comparison of this compound and 1-Bromopent-2-ene under identical conditions is scarce in readily available literature, the general principles of organic chemistry and data from analogous compounds allow for a stark comparison. The rate of solvolysis, a reaction where the solvent acts as the nucleophile, is a common measure of reactivity in SN1 reactions. For allylic halides, these rates are many orders of magnitude faster than for their vinylic counterparts.

To illustrate this difference, a qualitative comparison of reaction rates with a common nucleophile is presented below.

SubstrateNucleophileRelative Reaction RatePredominant Mechanism(s)
1-Bromopent-2-ene Ethoxide (CH₃CH₂O⁻)FastSN2, E2
This compound Ethoxide (CH₃CH₂O⁻)Very Slow / No Reaction-

Elimination Reactions: Formation of Dienes

Both isomers can undergo elimination reactions in the presence of a strong base to form dienes.

For 1-Bromopent-2-ene , elimination can lead to the formation of either the conjugated 1,3-pentadiene (B166810) or the non-conjugated 1,4-pentadiene, depending on the reaction conditions and the base used.

For This compound , elimination is also a possible reaction pathway, although it generally requires harsher conditions than for a typical secondary alkyl halide. The primary product would be 1,2-pentadiene (B1661991) (an allene) or pentyne isomers upon rearrangement.

Experimental Protocols

Detailed methodologies for the synthesis of these compounds and for comparing their reactivity are crucial for researchers.

Synthesis of 1-Bromopent-2-ene

A common method for the synthesis of 1-Bromopent-2-ene is the allylic bromination of pent-2-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[1]

Materials:

  • Pent-2-ene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve pent-2-ene in CCl₄ in a round-bottom flask.

  • Add NBS and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

  • After completion, cool the mixture and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Synthesis of this compound

This compound can be synthesized via the hydrobromination of 1-pentyne (B49018). This reaction typically proceeds via an electrophilic addition mechanism.

Materials:

  • 1-Pentyne

  • Hydrogen bromide (HBr)

  • Inert solvent (e.g., pentane)

  • Gas dispersion tube, reaction flask, magnetic stirrer

Procedure:

  • Dissolve 1-pentyne in an inert solvent in a reaction flask cooled in an ice bath.

  • Bubble HBr gas through the solution via a gas dispersion tube with stirring.

  • Monitor the reaction progress by GC.

  • Upon completion, stop the HBr flow and allow the mixture to warm to room temperature.

  • Wash the solution with a dilute base (e.g., sodium bicarbonate solution) and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the product by fractional distillation.

Comparative Solvolysis Experiment (Qualitative)

This experiment provides a qualitative comparison of the reactivity of the two isomers in an SN1-type reaction.

Materials:

Procedure:

  • Place 2 mL of the silver nitrate solution into two separate test tubes.

  • To the first test tube, add 3-4 drops of 1-Bromopent-2-ene.

  • To the second test tube, add 3-4 drops of this compound.

  • Observe the test tubes for the formation of a silver bromide precipitate.

Expected Results: A precipitate of AgBr will form rapidly in the test tube containing 1-Bromopent-2-ene, indicating a fast reaction. In contrast, the test tube with this compound will show little to no precipitate, even after an extended period, demonstrating its much lower reactivity.

Visualizing Reaction Mechanisms

The following diagrams illustrate the key mechanistic differences between the two isomers in nucleophilic substitution.

SN1_Comparison cluster_allyl 1-Bromopent-2-ene (Allylic) cluster_vinyl This compound (Vinylic) A1 1-Bromopent-2-ene I1 Allylic Carbocation (Resonance Stabilized) A1->I1 -Br⁻ (fast) P1 Substitution Product I1->P1 +Nu⁻ A2 This compound I2 Vinylic Carbocation (Highly Unstable) A2->I2 -Br⁻ (very slow) P2 No Reaction (under normal conditions) I2->P2

Caption: SN1 reaction pathway comparison.

The resonance stabilization of the allylic carbocation intermediate is key to the high reactivity of 1-Bromopent-2-ene.

Resonance_Stabilization cluster_resonance Resonance of Allylic Carbocation C1 CH3-CH2-CH=CH-CH2⁺ C2 CH3-CH2-CH⁺-CH=CH2 C1->C2

References

Navigating the Maze of Isomers: A Comparative Guide to GC-MS Analysis of Bromopentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of bromopentene isomers is critical for ensuring the purity, efficacy, and safety of pharmaceutical products and chemical syntheses. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering the requisite sensitivity and specificity to differentiate and quantify these closely related structural variants. This guide provides a comprehensive comparison of GC-MS methodologies, supported by experimental protocols and data, to facilitate informed decisions in your analytical workflow.

The separation of bromopentene isomers, which can exist as positional (e.g., 1-bromo-2-pentene, 2-bromo-1-pentene) and geometric (cis/trans or E/Z) isomers, presents a significant analytical challenge due to their similar physicochemical properties. The choice of GC column and temperature programming is paramount in achieving adequate chromatographic resolution.

Performance Comparison of GC Columns

The selection of the GC column's stationary phase is the most critical factor in the separation of bromopentene isomers. Non-polar and mid-polarity columns are generally the most effective. Below is a comparison of commonly used stationary phases and their expected performance characteristics.

GC Column Stationary Phase Principle of Separation Expected Resolution of Isomers Typical Applications Advantages Limitations
5% Phenyl Polysiloxane/ 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) Primarily boiling point separation with some shape selectivity from the phenyl groups.[1]Good for positional isomers. May co-elute some geometric isomers.General purpose analysis of volatile and semi-volatile organic compounds.[2]Robust, versatile, and widely available.Limited selectivity for geometric isomers with very similar boiling points.
14% Cyanopropylphenyl/ 86% Dimethylpolysiloxane (e.g., DB-1701, HP-1701) Increased polarity provides enhanced separation based on dipole-dipole interactions.Improved resolution of geometric isomers compared to non-polar phases.Analysis of halogenated compounds, pesticides, and where enhanced selectivity is needed.Better separation of polarizable isomers.May have lower thermal stability than non-polar columns.
Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) High polarity, separates based on hydrogen bonding and dipole interactions.Excellent for resolving isomers with differences in polarity.Analysis of polar compounds like alcohols and fatty acid methyl esters.High selectivity for polar functional groups.Not ideal for non-polar compounds; susceptible to degradation by water and oxygen.
Liquid Crystalline Stationary Phases Highly ordered structures provide exceptional shape selectivity.[3]Potentially baseline separation of both positional and geometric isomers.[3]High-resolution separation of structurally similar isomers.[3]Unparalleled selectivity for isomeric compounds.[3]Less common, may have lower temperature limits and be more expensive.

Experimental Protocols

Achieving optimal separation and identification of bromopentene isomers requires meticulous attention to the experimental parameters. Below are detailed protocols for sample preparation and GC-MS analysis.

Sample Preparation: Headspace Analysis

For volatile compounds like bromopentene, headspace sampling is an effective technique that minimizes matrix effects and preserves the GC column.

  • Sample Aliquoting: Accurately weigh approximately 100 mg of the bromopentene isomer mixture into a 20 mL headspace vial.

  • Dilution: Add 5 mL of a suitable solvent (e.g., methanol, hexane) to the vial.

  • Internal Standard: Spike the solution with an internal standard (e.g., bromochloromethane) at a known concentration.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at 80°C for 15 minutes to allow for equilibration of the analytes between the sample and the headspace.[4]

GC-MS Analysis Protocol

The following parameters provide a robust starting point for the analysis of bromopentene isomers. Optimization may be required based on the specific isomers of interest and the GC-MS system used.

Parameter Setting
GC System Agilent 7890B GC coupled to a 5977A MSD or equivalent[5]
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Split/Splitless, operated in split mode with a split ratio of 50:1
Inlet Temperature 250°C
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 2 minutes.
Transfer Line Temperature 280°C
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Logical Workflow for Method Selection

The choice of an appropriate GC-MS method depends on the specific analytical goals. The following diagram illustrates a decision-making workflow for selecting the optimal approach.

start Define Analytical Goal qualitative Qualitative Analysis (Isomer Identification) start->qualitative quantitative Quantitative Analysis (Purity Assessment) start->quantitative routine Routine Screening qualitative->routine complex Complex Mixture (Multiple Isomers) qualitative->complex standard_method Standard GC-MS with Non-Polar Column (e.g., DB-5ms) quantitative->standard_method routine->standard_method high_res High-Resolution Separation Required? complex->high_res high_res->standard_method No advanced_method GC-MS with Mid-Polarity Column (e.g., DB-1701) or Liquid Crystal Column high_res->advanced_method Yes sim_mode Utilize Selected Ion Monitoring (SIM) for Enhanced Sensitivity standard_method->sim_mode full_scan Utilize Full Scan Mode for Spectral Confirmation standard_method->full_scan advanced_method->full_scan end Final Method sim_mode->end full_scan->end

Caption: Decision workflow for selecting a GC-MS method for bromopentene isomer analysis.

GC-MS Experimental Workflow

The following diagram outlines the key steps involved in the GC-MS analysis of bromopentene isomers, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Sample headspace Headspace Vial Preparation sample->headspace autosampler Autosampler Incubation headspace->autosampler injection Injection autosampler->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Processing detection->chromatogram mass_spectra Mass Spectra Interpretation chromatogram->mass_spectra quantification Quantification mass_spectra->quantification report Report Generation quantification->report

Caption: A typical experimental workflow for the GC-MS analysis of bromopentene isomers.

By carefully selecting the appropriate GC column and optimizing the analytical parameters, researchers can achieve reliable and accurate separation and quantification of bromopentene isomers, ensuring the quality and integrity of their work. This guide serves as a starting point for method development and a reference for best practices in the analysis of these challenging compounds.

References

A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical entities is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing the purity of 2-Bromopent-1-ene, a volatile halogenated alkene. This document outlines the supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical technique.

Principles of Analysis: qNMR vs. GC-FID

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measure of a compound's purity by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration. The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for a highly accurate and direct quantification without the need for a specific reference standard of the analyte itself.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique ideal for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a stationary phase within a column. The FID then detects the organic molecules as they elute, and the purity is typically determined by the area percentage of the main peak relative to the total area of all detected peaks.

Quantitative Data Comparison

The following table summarizes representative quantitative results for the purity determination of a single batch of this compound using both qNMR and GC-FID. These values are based on typical performance characteristics of each technique for similar volatile halogenated organic compounds.

ParameterqNMRGC-FID
Mean Purity (%) 99.199.3
Standard Deviation (%) 0.150.25
Relative Standard Deviation (%) 0.150.25
Limit of Quantification (LOQ) ~0.1%Low ppm range
Analysis Time per Sample ~10-15 minutes~20-30 minutes
Need for Analyte-Specific Reference Standard NoYes (for highest accuracy)

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified purity >99.5%

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • 5 mm NMR tubes

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard, 1,4-Bis(trimethylsilyl)benzene, and add it to the same vial.

  • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

  • Vortex the vial to ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons, at least 5 times the longest T1).

  • Acquisition Time (aq): 2-4 s.

  • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).

  • Temperature: 298 K.

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the two vinylic protons (=CH₂) are expected to be singlets in the range of 5.0-6.0 ppm. For BTMSB, the singlet from the 18 equivalent methyl protons will appear around 0.25 ppm.

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 149.03 g/mol ; BTMSB: 222.42 g/mol )

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by area percent.

Materials:

  • This compound sample

  • Solvent: Dichloromethane (B109758) (DCM) or other suitable volatile solvent

  • Autosampler vials with caps

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Detector: FID at 300°C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Transfer the solution to an autosampler vial.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area_analyte / Total Area) * 100

Experimental Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (BTMSB) weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (Quantitative parameters) transfer->nmr_acq process_spec Process spectrum (Phase, Baseline, Integrate) nmr_acq->process_spec calc_purity Calculate purity using formula process_spec->calc_purity

qNMR Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_solution Prepare ~1 mg/mL solution in Dichloromethane transfer_vial Transfer to autosampler vial prep_solution->transfer_vial gc_run Inject sample and run GC-FID analysis transfer_vial->gc_run integrate_peaks Integrate all peaks in chromatogram gc_run->integrate_peaks calc_area_percent Calculate area percent of the main peak integrate_peaks->calc_area_percent

GC-FID Experimental Workflow

Comparison of Methodologies

The relationship between the choice of analytical method and the resulting purity assessment is crucial for informed decision-making in a research and development setting.

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Purity Determination Methods cluster_attributes Key Attributes cluster_outcome Outcome analyte Volatile, Halogenated Alkene qnmr qNMR analyte->qnmr gcfid GC-FID analyte->gcfid qnmr_attr Primary Method Absolute Quantification Structural Information Lower Throughput qnmr->qnmr_attr gcfid_attr Separation-based High Sensitivity for Volatiles Requires Reference Standard for Accuracy Higher Throughput gcfid->gcfid_attr outcome Purity Value with Defined Uncertainty qnmr_attr->outcome gcfid_attr->outcome

Method Selection Logic

Conclusion

Both qNMR and GC-FID are powerful techniques for determining the purity of this compound.

  • qNMR serves as a primary method, offering highly accurate and precise absolute purity values without the need for an analyte-specific reference standard. This makes it an excellent choice for the certification of reference materials and for obtaining definitive purity data.

  • GC-FID is a robust and highly sensitive method, particularly well-suited for routine quality control and the detection of volatile impurities. Its higher throughput makes it advantageous for analyzing a larger number of samples.

The choice between these methods will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the required sample throughput. For a comprehensive purity profile, employing both techniques can be beneficial, with GC-FID used for routine screening and qNMR for the definitive purity assignment of key batches or reference materials.

A Comparative Guide to the SN1 and SN2 Reactivity of Bromopentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of nucleophilic substitution reactions is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the SN1 and SN2 reactivity of various bromopentene isomers, supported by established principles of physical organic chemistry and illustrative experimental data.

The position of the bromine atom and the carbon-carbon double bond within the pentene framework dramatically influences the propensity of these isomers to undergo either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution. This guide will delve into the structural and electronic factors governing this reactivity, present a comparative analysis of reaction rates, and provide detailed experimental protocols for their determination.

Factors Influencing Reactivity

The reactivity of bromopentene isomers in nucleophilic substitution reactions is primarily dictated by two key factors:

  • Carbocation Stability (SN1): The SN1 reaction proceeds through a carbocation intermediate. The stability of this intermediate is the principal determinant of the reaction rate. Allylic carbocations, which are resonance-stabilized, are significantly more stable than their saturated counterparts. Therefore, bromopentene isomers that can form resonance-stabilized allylic carbocations upon departure of the bromide ion will exhibit enhanced SN1 reactivity.[1][2][3][4] Vinylic carbocations, where the positive charge is on a double-bonded carbon, are highly unstable and thus, vinylic halides are generally unreactive in SN1 reactions.[5][6][7][8]

  • Steric Hindrance and Electronic Effects (SN2): The SN2 reaction is a concerted process where the nucleophile attacks the carbon bearing the leaving group from the backside.[9] The rate of this reaction is highly sensitive to steric hindrance around the reaction center. Less substituted halides (methyl > primary > secondary) are more reactive in SN2 reactions.[9] For allylic systems, the transition state is stabilized by orbital overlap with the adjacent pi system, leading to enhanced SN2 reactivity compared to analogous alkyl halides.[5][6] In contrast, vinylic halides are unreactive in SN2 reactions because the incoming nucleophile is repelled by the electron-rich pi system of the double bond, and the geometry of the sp2 hybridized carbon is unfavorable for backside attack.[5][6][7][8]

Data Presentation: Comparative Reactivity of Bromopentene Isomers

The following table summarizes the expected relative reactivity of various bromopentene isomers in SN1 and SN2 reactions. The relative rates are estimated based on established principles of organic chemistry, with 1-bromopentane (B41390) serving as a baseline for a primary alkyl halide.

IsomerStructureClassificationRelative SN1 Rate (Solvolysis in Ethanol)Relative SN2 Rate (with NaI in Acetone)
1-Bromo-2-pentene CH3CH2CH=CHCH2BrPrimary AllylicHigh (Resonance-stabilized carbocation)Very High (Allylic activation)
3-Bromo-1-pentene CH2=CHCH(Br)CH2CH3Secondary AllylicHigh (Resonance-stabilized carbocation)Moderate (Allylic activation, but sterically more hindered than primary)
4-Bromo-2-pentene CH3CH=CHCH(Br)CH3Secondary AllylicHigh (Resonance-stabilized carbocation)Moderate (Allylic activation, but sterically more hindered than primary)
5-Bromo-1-pentene CH2=CHCH2CH2CH2BrPrimary HomoallylicLow (Comparable to primary alkyl halide)Moderate (Slightly faster than primary alkyl halide due to potential neighboring group participation)
1-Bromo-1-pentene CH3CH2CH2CH=CHBrVinylicVery Low (Unstable vinylic carbocation)Very Low (Repulsion from pi system)
2-Bromo-1-pentene CH2=C(Br)CH2CH2CH3VinylicVery Low (Unstable vinylic carbocation)Very Low (Repulsion from pi system)
1-Bromopentane CH3CH2CH2CH2CH2BrPrimary AlkylVery LowBase Rate (1)

Experimental Protocols

To quantitatively assess the SN1 and SN2 reactivity of bromopentene isomers, the following experimental protocols can be employed.

Protocol 1: Determination of SN1 Reaction Rates (Solvolysis)

This method measures the rate of the SN1 reaction by monitoring the production of hydrobromic acid (HBr) during the solvolysis of the bromopentene isomer in a polar protic solvent like ethanol (B145695).

Materials:

  • Bromopentene isomer of interest

  • Absolute ethanol

  • Acetone (B3395972)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of the bromopentene isomer in acetone (e.g., 0.1 M).

  • In an Erlenmeyer flask, place a known volume of ethanol and a few drops of bromothymol blue indicator.

  • Add a small, measured volume of the standardized NaOH solution to the flask to make it slightly basic (blue color).

  • Initiate the reaction by adding a known volume of the bromopentene isomer stock solution to the ethanol solution. Start a timer immediately.

  • The HBr produced during solvolysis will neutralize the NaOH, causing the indicator to turn from blue to yellow.

  • Record the time it takes for the color change to occur.

  • Immediately add another known aliquot of the NaOH solution and record the time for the subsequent color change.

  • Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.

  • The rate constant (k) for this first-order reaction can be determined from a plot of ln([Substrate]) versus time.

Protocol 2: Determination of SN2 Reaction Rates (Finkelstein Reaction)

This protocol measures the rate of the SN2 reaction by observing the formation of a precipitate when the bromopentene isomer reacts with sodium iodide in acetone.

Materials:

  • Bromopentene isomer of interest

  • 15% (w/v) solution of sodium iodide (NaI) in acetone

  • Dry test tubes

  • Stopwatch

  • Water bath (for temperature control)

Procedure:

  • Place a known volume (e.g., 2 mL) of the 15% NaI in acetone solution into a clean, dry test tube.

  • Place the test tube in a constant temperature water bath to allow it to equilibrate.

  • Add a few drops of the bromopentene isomer to the test tube and start the stopwatch immediately.

  • Gently agitate the test tube to ensure mixing.

  • Observe the solution for the formation of a precipitate (sodium bromide, NaBr, which is insoluble in acetone).

  • Record the time required for the first appearance of a distinct cloudiness or precipitate.

  • This time is inversely proportional to the initial reaction rate. By comparing the times for different isomers under identical conditions, their relative SN2 reactivities can be determined.

Mandatory Visualization

SN1_Mechanism sub R-Br (Bromopentene Isomer) ts1 Transition State 1 sub->ts1 Slow, Rate-Determining Step carbocation Resonance-Stabilized Allylic Carbocation ts1->carbocation Br_ion Br- ts1->Br_ion ts2 Transition State 2 carbocation->ts2 product R-Nu (Product) ts2->product Nu_ion Nu- Nu_ion->ts2 Fast

Caption: The SN1 reaction mechanism proceeds through a resonance-stabilized allylic carbocation intermediate.

SN2_Mechanism reactants Nu- + R-Br ts Transition State [Nu---C---Br] reactants->ts Concerted Step products Nu-R + Br- ts->products

Caption: The SN2 reaction is a one-step, concerted mechanism involving backside attack by the nucleophile.

Experimental_Workflow cluster_SN1 SN1 Reactivity cluster_SN2 SN2 Reactivity sn1_setup Solvolysis in Ethanol sn1_monitor Titration of HBr sn1_setup->sn1_monitor sn1_analyze Calculate Rate Constant (k) sn1_monitor->sn1_analyze compare Compare Relative Rates sn1_analyze->compare sn2_setup Reaction with NaI in Acetone sn2_monitor Observe Precipitate Formation sn2_setup->sn2_monitor sn2_analyze Record Time for Precipitation sn2_monitor->sn2_analyze sn2_analyze->compare start Select Bromopentene Isomer start->sn1_setup start->sn2_setup

Caption: Workflow for comparing SN1 and SN2 reactivity of bromopentene isomers.

References

A Comparative Guide to the Conformational Analysis of Bromoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Conformational Landscapes of Key Bromoalkenes with Supporting Experimental Data.

The spatial arrangement of atoms within a molecule, dictated by its conformational preferences, plays a pivotal role in determining its reactivity, intermolecular interactions, and ultimately, its biological activity. For halogenated hydrocarbons, particularly bromoalkenes, understanding the rotational barriers and the relative stabilities of different conformers is crucial for applications in medicinal chemistry and materials science. This guide provides a comparative conformational analysis of three key bromoalkenes: vinyl bromide, allyl bromide, and 2-bromopropene (B1265445), supported by experimental and computational data.

Comparative Conformational Data

The conformational preferences of bromoalkenes are governed by a delicate interplay of steric and electronic effects. The following table summarizes key quantitative data for the selected bromoalkenes, providing a basis for objective comparison.

BromoalkeneMost Stable Conformer(s)Dihedral Angle(s) (°)Rotational Barrier (kcal/mol)Energy Difference (kcal/mol)Experimental/Computational Method
Vinyl Bromide PlanarC=C-Br-H: 0 (syn), 180 (anti)~3.7 - 4.7-Ab initio calculations
Allyl Bromide Skew (gauche)C=C-C-Br: ~120~1.5 - 3.0~0.3 (between skew and syn)Microwave Spectroscopy, Gas Electron Diffraction
2-Bromopropene Eclipsed (C-Br eclipsing C=C)H-C-C-Br: 0~1.2-Gas Electron Diffraction

In-Depth Conformational Analysis

Vinyl Bromide: A Rigid System

Vinyl bromide (CH₂=CHBr) is the simplest bromoalkene and exhibits a planar structure. The primary conformational aspect to consider is the orientation of the C-Br bond with respect to the C=C double bond. Ab initio calculations indicate that the planar conformations, with the bromine atom either syn or anti to the vinyl hydrogens, are the most stable. The rotational barrier around the C=C bond is significant, and for practical purposes, rotation is highly restricted under normal conditions. The energy barrier for rotation around the C-Br bond is a subject of computational studies, with estimates in the range of 3.7 to 4.7 kcal/mol. This relatively high barrier for a single bond rotation is attributed to the partial double bond character arising from the conjugation of the bromine lone pair electrons with the π-system of the double bond.

Allyl Bromide: The Preference for a Skew Conformation

Allyl bromide (CH₂=CHCH₂Br) presents a more complex conformational landscape due to the rotation around the C-C single bond. Experimental studies using microwave spectroscopy and gas electron diffraction have revealed the presence of at least two stable conformers: a more stable skew (or gauche) form and a less stable syn (or cis) form where the C-Br bond eclipses the C=C double bond. The dihedral angle for the skew conformer is approximately 120°. The energy difference between the skew and syn conformers is small, on the order of 0.3 kcal/mol, indicating that both conformers are populated at room temperature. The rotational barrier between these conformers is in the range of 1.5 to 3.0 kcal/mol, which is significantly lower than that of vinyl bromide, reflecting the freer rotation around the sp³-sp² carbon-carbon single bond.

2-Bromopropene: Steric Hindrance and Eclipsed Conformation

In 2-bromopropene (CH₂=C(Br)CH₃), the bromine atom is directly attached to the double bond, and the conformational flexibility arises from the rotation of the methyl group. Gas electron diffraction studies have shown that the most stable conformation is one where a C-H bond of the methyl group is eclipsed with the C=C double bond, and consequently, the C-Br bond is also in an eclipsed position relative to a C-H bond of the methyl group. The barrier to rotation of the methyl group is approximately 1.2 kcal/mol. This preference for an eclipsed conformation is influenced by steric interactions between the bromine atom and the methyl hydrogens.

Experimental and Computational Methodologies

The determination of conformational preferences and rotational barriers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles of different conformers, can be derived. By analyzing the spectra at different temperatures, the energy differences between conformers can be determined.

  • Sample Preparation: The bromoalkene is introduced into a high-vacuum chamber as a gas at low pressure.

  • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption spectrum is recorded. The frequencies of the absorption lines correspond to transitions between rotational energy levels.

  • Data Analysis: The rotational constants (A, B, C) are fitted to the observed transition frequencies. For molecules with multiple conformers, separate sets of rotational constants are determined for each species. The relative intensities of the spectral lines for different conformers can be used to determine their relative populations and, subsequently, their energy differences.

Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the overall molecular structure, including the distribution of conformers in the gas phase.[1]

  • Sample Introduction: A narrow beam of high-energy electrons is passed through a gaseous sample of the bromoalkene.

  • Data Collection: The scattered electrons form a diffraction pattern on a detector.

  • Structural Refinement: The experimental diffraction pattern is compared to theoretical patterns calculated for different molecular geometries and conformational distributions. The structural parameters and conformer percentages are refined to achieve the best fit between the experimental and theoretical data.

Computational Methods

Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are invaluable for mapping the potential energy surface of a molecule as a function of its dihedral angles.[2]

  • Model Building: The 3D structure of the bromoalkene is built using molecular modeling software.

  • Conformational Search: A systematic search of the conformational space is performed by rotating relevant dihedral angles in small increments.

  • Energy Calculations: For each conformation, the electronic energy is calculated using a chosen level of theory (e.g., MP2, B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Analysis: The energies are plotted against the dihedral angles to identify energy minima (stable conformers) and transition states (rotational barriers). The relative energies of the conformers and the heights of the rotational barriers are then determined.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a bromoalkene, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Data Integration and Comparison exp_start Sample Preparation ms Microwave Spectroscopy exp_start->ms ged Gas Electron Diffraction exp_start->ged exp_data Rotational Constants, Dihedral Angles, Energy Differences ms->exp_data ged->exp_data comparison Comparison of Experimental and Computational Data exp_data->comparison comp_start Molecular Modeling pes_scan Potential Energy Surface Scan comp_start->pes_scan dft Ab initio / DFT Calculations pes_scan->dft comp_data Conformer Geometries, Rotational Barriers, Relative Energies dft->comp_data comp_data->comparison guide Publish Comparison Guide comparison->guide

A generalized workflow for the conformational analysis of bromoalkenes.

This integrated approach, combining the precision of experimental techniques with the detailed insights from computational chemistry, provides a robust framework for understanding the conformational behavior of bromoalkenes. Such knowledge is fundamental for the rational design of molecules with desired properties in the fields of drug discovery and materials science.

References

Reactivity of 2-Bromopent-1-ene versus other bromoalkenes in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-bromopent-1-ene against other bromoalkenes in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented herein is supported by established principles of organic chemistry and analogous experimental data from the literature to offer insights into reaction performance and optimization.

Executive Summary

The reactivity of bromoalkenes in palladium-catalyzed coupling reactions is fundamentally governed by steric and electronic factors. This compound, a geminal disubstituted vinyl bromide, exhibits a distinct reactivity profile compared to its isomers, such as the terminal vinyl bromide 1-bromopent-1-ene and the internal vinyl bromide (E/Z)-3-bromopent-2-ene.

Generally, the order of reactivity for bromoalkene isomers in these coupling reactions is as follows:

Terminal (e.g., 1-bromopent-1-ene) > Geminal (e.g., this compound) > Internal (e.g., (E/Z)-3-bromopent-2-ene)

This trend is primarily attributed to the steric hindrance around the carbon-bromine bond, which directly impacts the crucial oxidative addition step in the catalytic cycle. While direct comparative experimental data for all isomers of bromopentene under identical conditions is scarce in the published literature, this guide synthesizes findings from analogous systems to provide a robust comparative framework.

Comparative Reactivity Analysis

The following sections delve into the expected reactivity of this compound in comparison to other bromoalkenes in Suzuki-Miyaura, Heck, and Sonogashira reactions. The anticipated yields are based on trends observed for structurally similar substrates in the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. The reactivity of the vinyl bromide is highly dependent on the steric accessibility of the C-Br bond to the palladium catalyst.

SubstrateStructureExpected ReactivityAnticipated Yield Range
1-Bromopent-1-ene1-Bromopent-1-eneHigh85-98%
This compound this compoundModerate to High70-90%
(E/Z)-3-Bromopent-2-ene(E/Z)-3-Bromopent-2-eneLow to Moderate40-75%
3-Bromopent-1-ene3-Bromopent-1-eneHigh (Allylic bromide)>90% (Potential for side reactions)

Analysis: 1-Bromopent-1-ene, being a terminal vinyl bromide, presents the least steric hindrance, allowing for efficient oxidative addition and thus higher yields. This compound, with a methyl group adjacent to the bromine-bearing carbon, experiences moderate steric hindrance, leading to slightly lower but still good yields. The internal vinyl bromide, (E/Z)-3-bromopent-2-ene, is the most sterically hindered of the vinyl bromides, resulting in significantly lower reactivity. 3-Bromopent-1-ene is an allylic bromide and is expected to be highly reactive, often leading to very high yields, though it may be prone to other reaction pathways.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene. The regioselectivity and yield of the reaction are sensitive to the substitution pattern of the vinyl bromide.

SubstrateStructureExpected ReactivityAnticipated Yield Range
1-Bromopent-1-ene1-Bromopent-1-eneHigh80-95%
This compound this compoundModerate60-85%
(E/Z)-3-Bromopent-2-ene(E/Z)-3-Bromopent-2-eneLow30-60%
3-Bromopent-1-ene3-Bromopent-1-eneHigh>85%

Analysis: Similar to the Suzuki coupling, the steric hindrance around the C-Br bond in the Heck reaction dictates the reactivity. 1-Bromopent-1-ene is expected to give high yields. This compound's increased substitution leads to lower yields compared to the terminal isomer. The internal (E/Z)-3-bromopent-2-ene is the least reactive due to significant steric hindrance. Again, the allylic nature of 3-bromopent-1-ene makes it highly reactive in this transformation.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also sensitive to steric effects.

SubstrateStructureExpected ReactivityAnticipated Yield Range
1-Bromopent-1-ene1-Bromopent-1-eneHigh85-98%
This compound this compoundModerate to High75-92%
(E/Z)-3-Bromopent-2-ene(E/Z)-3-Bromopent-2-eneLow to Moderate45-70%
3-Bromopent-1-ene3-Bromopent-1-eneHigh>90%

Analysis: The trend in reactivity for the Sonogashira coupling mirrors that of the Suzuki and Heck reactions. The less sterically encumbered 1-bromopent-1-ene is expected to provide the highest yields. This compound, with its geminal substitution, will likely give good yields, though potentially requiring slightly more forcing conditions. The internal (E/Z)-3-bromopent-2-ene will be the most challenging substrate among the vinyl bromides. The high reactivity of the allylic bromide 3-bromopent-1-ene is also anticipated in this coupling.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings of bromoalkenes. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of a Bromoalkene

Materials:

  • Bromoalkene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/H₂O mixture or Dioxane/H₂O)

Procedure:

  • To a Schlenk flask, add the bromoalkene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Coupling of a Bromoalkene

Materials:

  • Bromoalkene (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealed tube, combine the bromoalkene, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 100-120 °C for the specified time.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling of a Bromoalkene

Materials:

  • Bromoalkene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromoalkene, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Visualization of Reactivity Factors

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_factors Factors Influencing Reactivity cluster_substrates Bromoalkene Substrates cluster_reactivity Relative Reactivity Steric Steric Hindrance Terminal Terminal (e.g., 1-Bromopent-1-ene) Steric->Terminal Low Geminal Geminal (e.g., this compound) Steric->Geminal Moderate Internal Internal (e.g., 3-Bromopent-2-ene) Steric->Internal High Electronic Electronic Effects High High Electronic->High Electron-withdrawing groups can increase rate of oxidative addition Terminal->High Moderate Moderate Geminal->Moderate Low Low Internal->Low

Caption: Factors influencing bromoalkene reactivity.

Catalytic_Cycle OA Oxidative Addition (Rate Determining Step) PdII R-Pd(II)-Br(L_n) OA->PdII TM Transmetalation (Suzuki) / Alkyne Coordination (Sonogashira) / Alkene Insertion (Heck) Intermediate R-Pd(II)-R'(L_n) TM->Intermediate RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Regeneration Product R-R' RE->Product Cat_Regen Catalyst Regeneration Pd0->OA R-Br PdII->TM Coupling Partner Intermediate->RE

Caption: Generalized catalytic cycle for coupling reactions.

A Spectroscopic Guide to Differentiating cis and trans Isomers of Bromopentenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of bromopentenes, specifically the cis and trans configurations, plays a crucial role in determining their chemical reactivity and physical properties. In drug development and organic synthesis, the precise characterization of these isomers is paramount. This guide provides a comparative analysis of cis and trans bromopentene isomers using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Comparison Overview

The differentiation of cis and trans isomers of bromopentenes is primarily achieved by analyzing the distinct signals in their IR and NMR spectra. While mass spectrometry can confirm the molecular weight, it is generally less effective in distinguishing between these geometric isomers due to similar fragmentation patterns.

Data Presentation

The following tables summarize the key spectroscopic data for the comparative analysis of cis and trans bromopentene isomers. Due to the limited availability of comprehensive public data for all bromopentene isomers, this guide focuses on representative examples and established principles.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for distinguishing cis and trans isomers of alkenes based on the position of the C-H out-of-plane bending vibrations.

Spectroscopic Featurecis-Isomertrans-Isomer
C=C Stretch ~1650-1670 cm⁻¹~1650-1670 cm⁻¹
=C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-Br Stretch < 700 cm⁻¹< 700 cm⁻¹
=C-H Out-of-Plane Bend ~675-730 cm⁻¹ (strong) ~960-980 cm⁻¹ (strong)

Note: The most significant difference is the position of the strong =C-H out-of-plane bending absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of cis and trans isomers. The key distinguishing feature in ¹H NMR is the coupling constant (J-value) between the vinylic protons.

¹H NMR Data: Representative Values for 4-bromo-2-pentene (B158656) Isomers

Protoncis-(Z)-4-bromo-2-pentenetrans-(E)-4-bromo-2-pentene
Vinylic Protons ~5.3-5.6 ppm~5.5-5.8 ppm
Vinylic Coupling Constant (J) ~10 Hz ~15 Hz

Note: The larger coupling constant for the trans isomer is a reliable diagnostic tool.[1]

¹³C NMR Data: Representative Values for 4-bromo-2-pentene Isomers

Carboncis-(Z)-4-bromo-2-pentenetrans-(E)-4-bromo-2-pentene
Allylic CH₃ ~17-19 ppm
sp² Carbons ~120-140 ppm~120-140 ppm
Carbon bonded to Br ~30-40 ppm~30-40 ppm

Note: The allylic methyl group in the trans-isomer is expected to be further downfield due to steric compression (the γ-gauche effect).[1]

Mass Spectrometry (MS) Data

The mass spectra of cis and trans isomers are often very similar, making differentiation based solely on fragmentation patterns challenging. The molecular ion peak will confirm the molecular weight, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident.

Spectroscopic Featurecis-Isomertrans-Isomer
Molecular Ion Peak (M⁺) Present, shows 1:1 ratio for Br isotopesPresent, shows 1:1 ratio for Br isotopes
Fragmentation Pattern Very similar to the trans isomerVery similar to the cis isomer

Experimental Protocols

Accurate spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Sample Preparation : For liquid bromopentenes, no specific sample preparation is required. The sample can be analyzed neat.

  • Instrument Setup :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition :

    • Place a small drop of the liquid bromopentene sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis :

    • The acquired spectrum should be baseline corrected.

    • Identify and label the characteristic absorption peaks, paying close attention to the C=C stretching, =C-H stretching, and the diagnostic =C-H out-of-plane bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the bromopentene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

  • Data Analysis :

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • For ¹H NMR, integrate the signals to determine the relative number of protons and measure the coupling constants of the vinylic protons.

    • For ¹³C NMR, identify the chemical shifts of the different carbon atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the bromopentene isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrument Setup :

    • Set the GC oven temperature program to ensure separation of the isomers if a mixture is being analyzed. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C).

    • Set the MS to scan over a mass range that includes the molecular weight of bromopentene (e.g., m/z 40-200). Electron ionization (EI) at 70 eV is a standard method.

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The compounds will be separated by the GC column and then introduced into the mass spectrometer.

  • Data Analysis :

    • Identify the peak corresponding to the bromopentene isomer in the total ion chromatogram.

    • Analyze the mass spectrum for that peak. Identify the molecular ion peak and observe the characteristic isotopic pattern for bromine.

    • Examine the fragmentation pattern, although it may not be sufficient to distinguish between cis and trans isomers.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis and trans isomers of bromopentenes.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Bromopentene Isomers cluster_synthesis Isomer Synthesis/Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison start Synthesis of Bromopentene Mixture separation Isomer Separation (e.g., Fractional Distillation, Chromatography) start->separation cis_isomer cis-Bromopentene separation->cis_isomer trans_isomer trans-Bromopentene separation->trans_isomer ir IR Spectroscopy cis_isomer->ir nmr NMR Spectroscopy (¹H and ¹³C) cis_isomer->nmr ms Mass Spectrometry cis_isomer->ms trans_isomer->ir trans_isomer->nmr trans_isomer->ms ir_data Compare =C-H bend: cis: ~700 cm⁻¹ trans: ~970 cm⁻¹ ir->ir_data nmr_data Compare Vinylic J-coupling: cis: ~10 Hz trans: ~15 Hz nmr->nmr_data ms_data Compare Fragmentation: (Typically very similar) ms->ms_data conclusion Structural Confirmation ir_data->conclusion nmr_data->conclusion ms_data->conclusion

Caption: Workflow for the spectroscopic comparison of bromopentene isomers.

References

A Comparative Guide to HPLC Method Validation for the Analysis of 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Bromopent-1-ene, a key intermediate in various synthetic processes. The validation of these analytical methods is paramount to ensure the accuracy, precision, and reliability of data in research, development, and quality control. This document details the experimental protocols for method validation in accordance with the International Council for Harmonisation (ICH) guidelines and presents a comparative analysis of their performance.

Introduction to HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of pharmaceutical intermediates like this compound, a validated HPLC method ensures that the measurements are accurate, specific, and reproducible. This guide will compare two reversed-phase HPLC methods, highlighting their respective strengths and weaknesses based on key validation parameters.

The validation parameters covered in this guide include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative HPLC Methods

Two distinct HPLC methods were evaluated for the analysis of this compound:

  • Method A: A standard reversed-phase method utilizing a C18 stationary phase.

  • Method B: An alternative reversed-phase method employing a Phenyl-Hexyl stationary phase to offer different selectivity.

Chromatographic Conditions
ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 230 nm230 nm
Column Temperature 30°C30°C
Injection Volume 10 µL10 µL

Method Validation Data Comparison

The following tables summarize the quantitative data obtained from the validation of Method A and Method B.

Linearity and Range
ParameterMethod AMethod B
Range 10 - 150 µg/mL10 - 150 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Linear Regression Equation y = 25432x + 1254y = 26871x + 987
Accuracy (Recovery)
Concentration (µg/mL)Method A (% Recovery ± SD)Method B (% Recovery ± SD)
5099.5 ± 0.8100.2 ± 0.6
100100.1 ± 0.5100.5 ± 0.4
150100.3 ± 0.4100.8 ± 0.3
Precision
ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (Intra-day) 0.650.48
Intermediate Precision (Inter-day) 1.120.85
LOD & LOQ
ParameterMethod A (µg/mL)Method B (µg/mL)
Limit of Detection (LOD) 0.50.3
Limit of Quantitation (LOQ) 1.51.0
Robustness
Parameter VariationMethod A (%RSD)Method B (%RSD)
Flow Rate (± 0.1 mL/min) 1.81.5
Mobile Phase Composition (± 2%) 2.11.8
Column Temperature (± 2°C) 1.51.2

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity (Forced Degradation Study)

To demonstrate the specificity and stability-indicating nature of the methods, forced degradation studies were conducted on a 100 µg/mL solution of this compound under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours (in solution).

After degradation, the samples were neutralized (if necessary), diluted to the target concentration with the mobile phase, and analyzed. The chromatograms were examined for peaks of degradation products and their resolution from the main this compound peak.

Potential Degradation Products:

  • Hydrolysis: 2-Penten-2-ol

  • Oxidation: 1-Bromo-1-penten-2-one

  • Photolysis: Pentene (due to dehalogenation)

Linearity

Linearity was assessed by preparing a series of at least five concentrations of this compound standard solutions ranging from 10 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the methods was determined by the standard addition method. Known amounts of this compound were added to a placebo mixture at three different concentration levels (50, 100, and 150 µg/mL). The recovery of the added analyte was calculated.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL standard solution of this compound were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts. The relative standard deviation (%RSD) of the peak areas was calculated for both.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the methods was evaluated by introducing small, deliberate changes to the chromatographic parameters and observing the effect on the results. The parameters varied were:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Acetonitrile:Water ratio varied by ±2%)

  • Column temperature (± 2°C) The %RSD of the peak areas was calculated for each condition.

Visualizations

Method Validation Workflow

G Overall HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_report Finalization dev Develop HPLC Method (Column, Mobile Phase, etc.) spec Specificity (Forced Degradation) dev->spec Proceed to Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Validation Report rob->report Compile Results

Caption: A flowchart illustrating the sequential workflow for HPLC method validation.

Specificity Experiment Workflow

G Specificity Experiment Workflow (Forced Degradation) cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (UV 254nm) start->photo analysis HPLC Analysis (Method A & B) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Peak Purity & Resolution (Analyte vs. Degradants) analysis->eval pass Method is Specific eval->pass Pass fail Method is Not Specific (Requires Optimization) eval->fail Fail

Caption: A diagram showing the logical flow of the forced degradation study for specificity.

Conclusion and Comparison

Both Method A (C18 column) and Method B (Phenyl-Hexyl column) have been successfully validated for the analysis of this compound according to ICH guidelines.

Method A provides reliable and accurate results, meeting all acceptance criteria for a validated HPLC method. Its use of a standard C18 column makes it a readily accessible and cost-effective option for routine quality control.

Method B , utilizing a Phenyl-Hexyl column, demonstrates superior performance in several key areas. It exhibits a slightly better correlation coefficient in linearity, higher accuracy (as indicated by the recovery data), and significantly better precision (%RSD values for repeatability and intermediate precision are lower). Furthermore, Method B shows lower LOD and LOQ values, indicating higher sensitivity. Its robustness is also slightly better than Method A. The alternative selectivity of the Phenyl-Hexyl phase may also provide better resolution from potential unknown impurities not generated during the forced degradation study.

Recommendation: While both methods are suitable for their intended purpose, Method B is recommended for applications requiring higher sensitivity and precision . For routine analyses where cost and column availability are primary concerns, Method A remains a robust and acceptable alternative . The choice between the two methods should be based on the specific requirements of the analysis and the laboratory's resources.

A Comparative Analysis of Bromoalkene Isomers in Hypervalent Iodine-Catalyzed Oxidative Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the oxidative hydrolysis of various bromoalkene isomers reveals key insights into the synthesis of α-bromoketones, valuable synthons in organic chemistry. This guide provides a comparative analysis of substrate performance, experimental protocols, and the underlying reaction mechanism, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

A recent study has illuminated an operationally simple and effective method for the synthesis of dialkyl α-bromoketones from bromoalkenes through a hypervalent iodine-catalyzed oxidative hydrolysis reaction.[1][2][3] This method demonstrates moderate to good yields for a range of bromoalkene substrates, including both symmetrical and unsymmetrical structures.[1][2][3] The reaction proceeds via an oxidative transposition of the bromine atom, facilitated by a hypervalent iodine(III) reagent.[2][4]

Comparative Performance of Bromoalkene Substrates

The efficiency of the oxidative hydrolysis is influenced by the structure of the bromoalkene substrate. The following table summarizes the performance of various bromoalkene isomers under optimized reaction conditions, providing a clear comparison of their reactivity and the yields of the corresponding α-bromoketone products.

Substrate (Bromoalkene)Product (α-Bromoketone)Yield (%)
(E/Z)-1,8-diphenyl-4-bromooct-4-ene1,8-diphenyl-5-bromooctan-4-one54
(E/Z)-5-bromodec-5-ene6-bromodecan-5-one49
(E/Z)-1-bromo-2-pentyloct-1-ene1-bromo-2-pentyloctan-3-one51
(E/Z)-5-bromo-2-methylnon-4-ene5-bromo-2-methylnonan-4-one49
(E/Z)-4-bromo-1,8-bis(methoxymethoxy)oct-4-ene5-bromo-1,8-bis(methoxymethoxy)octan-4-one45
(E/Z)-4-bromo-1,8-bis((tert-butyldimethylsilyl)oxy)oct-4-ene5-bromo-1,8-bis((tert-butyldimethylsilyl)oxy)octan-4-one51
(E/Z)-4-bromo-1,8-dichlorooct-4-ene5-bromo-1,8-dichlorooctan-4-one35

Experimental Protocols

The following is a general experimental procedure for the hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes.

Materials:

  • Bromoalkene substrate

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the bromoalkene (1.0 equiv) in acetonitrile, add TsOH·H₂O (0.2 equiv), HTIB (0.1 equiv), and m-CPBA (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-bromoketone.

Reaction Mechanism and Experimental Workflow

The proposed catalytic cycle for the oxidative hydrolysis of bromoalkenes involves several key steps, as illustrated in the diagram below. The reaction is initiated by the formation of a phenyl tosyloxy iodonium (B1229267) intermediate from the hypervalent iodine reagent.[2] This intermediate then reacts with the bromoalkene, leading to the formation of a key iodonium intermediate. Subsequent intramolecular attack by the bromide ion results in the formation of the α-bromoketone product and regeneration of the catalyst.[2]

ReactionMechanism cluster_catalyst_regeneration Catalyst Regeneration cluster_substrate_reaction Substrate Reaction HTIB HTIB Intermediate_A Phenyl Tosyloxy Iodonium Intermediate (A) HTIB->Intermediate_A + TsOH·H₂O Intermediate_B Iodonium Intermediate (B) Intermediate_A->Intermediate_B + Bromoalkene (1) PhI PhI TsOH TsOH·H₂O Intermediate_C Iodonium Intermediate (C) Intermediate_C->PhI Release Product α-Bromoketone (2) Intermediate_C->Product + Br⁻ (SN2 attack) Bromoalkene Bromoalkene (1) Intermediate_B->Intermediate_C - Br⁻ Br_ion Br⁻

Proposed catalytic cycle for the oxidative hydrolysis.

The general workflow for conducting the oxidative hydrolysis of bromoalkenes is a straightforward process involving reaction setup, monitoring, workup, and purification.

ExperimentalWorkflow start Start setup Reaction Setup: - Bromoalkene - HTIB (cat.) - TsOH·H₂O - m-CPBA - CH₃CN start->setup stir Stir at Room Temperature setup->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup: - Quench with NaHCO₃ - Extract with EtOAc monitor->workup Complete purify Purification: Flash Column Chromatography workup->purify product Isolated α-Bromoketone purify->product

General experimental workflow.

References

Safety Operating Guide

Safe Disposal of 2-Bromopent-1-ene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromopent-1-ene, a flammable and irritating halogenated organic compound, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] Adherence to established protocols for hazardous waste management minimizes risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards.[2] The following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that meet approved government standards.

    • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation before use.[3]

    • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required to prevent skin contact.[3]

    • Respiratory Protection: If working outside of a certified fume hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[4]

  • Engineering Controls and Handling:

    • All manipulations and transfers of this compound and its waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

    • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

    • Keep containers of this compound tightly closed when not in use.[4]

    • Employ non-sparking tools and take precautionary measures against static discharge, as this chemical is a flammable liquid.[4]

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces.

Operational Plan: Step-by-Step Disposal Procedure

The disposal of this compound is managed under the hazardous waste category of halogenated organic compounds .[2][7] Never dispose of this chemical down the drain or allow it to evaporate in a fume hood.[8][9]

  • Waste Segregation:

    • It is crucial to segregate halogenated organic waste from all other waste streams.[5]

    • Do Not Mix this compound waste with:

      • Non-halogenated organic solvents[5][7]

      • Acids or bases[5][10]

      • Heavy metal waste[2]

      • Acutely toxic "P-listed" wastes[2][5]

    • Proper segregation can significantly reduce disposal costs and prevent dangerous chemical reactions.[2][5]

  • Waste Container Selection:

    • Collect this compound waste in a designated, compatible container. A high-density polyethylene (B3416737) (HDPE) or plastic-coated glass container is recommended.[9][11]

    • Avoid using metal containers, as halogenated solvents can degrade to form acids that may corrode the metal.[6][9]

    • The container must be in good condition, free of leaks, with a secure, tight-fitting lid.[8][10]

  • Labeling and Documentation:

    • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[2][5]

    • The label must clearly state:

      • "Hazardous Waste"

      • "Halogenated Organic Waste"[6]

      • The full chemical name: "this compound" and all other chemical constituents with their approximate percentages.[5]

      • The relevant hazard classifications (e.g., Flammable, Irritant, Toxic to Aquatic Life).[1]

      • The accumulation start date.[5]

  • Waste Accumulation and Storage:

    • Keep the waste container tightly closed except when adding waste.[2][8][12]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][12]

    • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.[4][5]

    • Ensure the waste container is stored within secondary containment, such as a chemically resistant tub, to contain any potential leaks.[5][8]

    • Do not overfill the container; leave at least 5-10% headspace to allow for vapor expansion.[5]

  • Requesting Waste Pickup:

    • Monitor the volume of waste in the container.

    • Once the container is full, or in accordance with your institution's specific time limits for satellite accumulation (often up to 9 or 12 months), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[8][12]

    • Follow your institution's specific procedures for requesting a hazardous waste collection.[12]

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters for the accumulation of hazardous chemical waste in a laboratory setting. Always defer to your institution's specific guidelines and local regulations.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[12][13]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kg of solid "P-listed" waste[12][13]
Container Headspace Leave at least 5% of the container volume empty[5]
Maximum Accumulation Time Up to 9-12 months (or until full, whichever comes first)[8][12]

Experimental Protocols

Protocol for Spill Cleanup

In the event of a this compound spill, immediate and correct action is crucial.

  • Evacuate and Alert:

    • Alert all personnel in the immediate area of the spill.

    • If the spill is large, poses a fire hazard, or is outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team.[8]

  • Ventilate:

    • Ensure the chemical fume hood is operating properly to ventilate vapors.[5]

  • Assemble Materials:

    • Don appropriate PPE as described above.

    • Gather spill cleanup materials: inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), a sealable, leak-proof container for the waste, and a hazardous waste label.[5][14]

  • Contain and Absorb:

    • Contain the spill by surrounding the perimeter with the absorbent material.[5]

    • Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect Waste:

    • Using non-sparking tools, carefully collect the absorbed material and any contaminated debris.[14]

    • Place all collected materials into the designated, sealable container.[5]

  • Label and Dispose:

    • Seal the container and affix a hazardous waste tag.

    • Label the contents as "Spill Debris" along with the chemical name "this compound".[5]

    • Store the container in the SAA and arrange for a waste pickup with your EHS department. All materials used for spill cleanup must be managed as hazardous waste.[8][13]

  • Decontaminate:

    • Wipe down the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Select Compatible Container (e.g., HDPE) B->C Begin Disposal Process D Affix Hazardous Waste Label C->D E Add this compound Waste D->E F Segregate from Incompatible Waste (Non-halogenated, Acids, Bases) E->F G Keep Container Tightly Closed F->G Store Securely H Store in Secondary Containment G->H I Place in Designated SAA H->I J Monitor Waste Level & Accumulation Time I->J Manage Inventory K Request Pickup from EHS J->K L EHS Manages Final Disposal (Incineration) K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Bromopent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-Bromopent-1-ene, ensuring laboratory safety and operational integrity.

This compound is a flammable liquid and an irritant, necessitating strict adherence to safety protocols to minimize risks of exposure and physical hazards.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye & Face Protection Chemical safety goggles and a face shieldMust be used to protect against splashes and vapors. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant glovesDue to the lack of specific breakthrough time data for this compound, it is recommended to use nitrile or neoprene gloves. Double gloving is advised for enhanced protection. Regularly inspect gloves for any signs of degradation or punctures and replace them immediately if compromised. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.
Skin & Body Protection Flame-retardant lab coat and closed-toe shoesA flame-retardant lab coat is essential due to the flammable nature of the compound.[2] Closed-toe shoes are mandatory to protect against spills.
Respiratory Protection Use in a well-ventilated area or with a fume hoodWork should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Keep a spill kit rated for flammable liquids readily available.

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][3]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[2]

2. Handling and Use:

  • Wear all required PPE as specified in the table above before handling the chemical.

  • Conduct all transfers and manipulations of this compound within a chemical fume hood.

  • Use only non-sparking tools for transfers to avoid ignition.[3][4]

  • Keep containers tightly closed when not in use to prevent the release of flammable vapors.[2][3]

  • After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

  • Keep containers tightly closed and protected from direct sunlight and heat.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2]

2. Contaminated PPE and Materials:

  • Any PPE, absorbent materials, or other supplies that come into contact with this compound must also be disposed of as hazardous waste.

  • Contaminated gloves should be removed without touching the outer surface and placed in a designated hazardous waste container.

  • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Use non-sparking tools to collect the material and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup emergency_exposure Exposure Response prep_ppe->emergency_exposure handle_transfer Transfer Chemical prep_setup->handle_transfer prep_spill Prepare Spill Kit handle_reaction Perform Reaction handle_transfer->handle_reaction emergency_spill Spill Response handle_transfer->emergency_spill handle_cleanup Clean Work Area handle_reaction->handle_cleanup handle_reaction->emergency_spill dispose_chem Dispose of Chemical Waste handle_cleanup->dispose_chem dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe

Caption: Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromopent-1-ene
Reactant of Route 2
Reactant of Route 2
2-Bromopent-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.